6-Chloro-D-tryptophan
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318983 | |
| Record name | 6-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-86-1 | |
| Record name | 6-Chloro-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56632-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorotryptophan, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-D-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH7RBH9M8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Chloro-D-tryptophan chemical properties and structure
An In-depth Technical Guide to 6-Chloro-D-tryptophan: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel amino acid derivatives is paramount. This compound, a halogenated derivative of the essential amino acid D-tryptophan, presents unique properties that make it a compound of significant interest in neuropharmacology, peptide synthesis, and biochemical research. This technical guide provides a detailed overview of its chemical structure, core properties, experimental protocols, and its role in biological pathways.
Core Chemical Properties and Structure
This compound is a D-alpha-amino acid where a chlorine atom substitutes the hydrogen at the 6th position of the indole ring of tryptophan.[1][2] This substitution enhances its reactivity and modifies its biological activity compared to its parent compound.[3] Its appearance is described as colourless prisms or a light to pale yellow powder.[2][3]
Structural Identifiers
-
IUPAC Name: (2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid[1]
-
SMILES String: C1=CC2=C(C=C1Cl)NC=C2C--INVALID-LINK--N[1]
-
InChI Key: FICLVQOYKYBXFN-SECBINFHSA-N[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 238.67 g/mol | [1][3][4] |
| Melting Point | 264-286 °C (with decomposition) | [4][5] |
| Boiling Point | 476.9 °C at 760 mmHg | [4] |
| Density | ~1.5 g/cm³ | [4][5] |
| pKa (predicted) | 2.55 | [6] |
| XLogP3 | -0.3 | [1] |
Logical Relationships of Tryptophan Derivatives
The following diagram illustrates the structural relationship between tryptophan, its natural enantiomers, and their 6-chloro derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis and analysis of 6-chlorotryptophan.
Protocol 1: Synthesis via Enzymatic Resolution
While direct asymmetric synthesis of this compound is possible[8], a common and effective method involves the synthesis of a racemic mixture followed by enzymatic resolution to isolate the desired enantiomer. The following protocol details the synthesis of the L-enantiomer, which can be adapted to isolate the D-enantiomer by using a D-specific acylase or by separating the unreacted N-Acetyl-6-chloro-D-tryptophan.[9]
Step 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan
-
Dissolve 6-Chloroindole (1 eq.) and L-serine (2 eq.) in acetic acid.
-
Add acetic anhydride (10 eq.) to the mixture.
-
Stir the reaction mixture at 73 °C for 4 hours under an argon atmosphere.
-
Concentrate the mixture to half its original volume.
-
Dilute with water and perform an extraction with ethyl acetate (EtOAc).
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield crude N-acetyl-6-chloro-D,L-tryptophan.[9]
Step 2: Enzymatic Resolution
-
Dissolve the N-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂.
-
Add Acylase I to the solution and stir at 37 °C for 24 hours. Maintain the pH at 8.0 by occasionally adding LiOH.
-
Upon completion, heat the mixture to 60 °C for 5 minutes to denature the enzyme.
-
Cool to room temperature and filter through diatomaceous earth.
-
Acidify the filtrate to approximately pH 3 with HCl and extract with EtOAc to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
The aqueous layer, containing the desired 6-Chloro-L-tryptophan, can be lyophilized for purification.[9]
The following workflow diagram visualizes this synthesis process.
Protocol 2: Analytical Method using LC-MS
Quantitative analysis of tryptophan and its derivatives is essential for purity assessment and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides a sensitive and specific method.[10]
-
Sample Preparation (from protein matrix): Perform alkaline hydrolysis of the sample. The use of ascorbic acid as an antioxidant during this step is recommended to prevent the degradation of tryptophan.[10]
-
Standard Preparation: Prepare a calibration curve using a pure standard of this compound. A stock solution can be made in water or a suitable buffer and stored at -20°C.[10]
-
Chromatography: Use a suitable reversed-phase HPLC column. The mobile phase and gradient will depend on the specific column and system but often consist of a mixture of water and acetonitrile with an additive like formic acid.
-
Detection: Employ a single quadrupole mass spectrometer (or more advanced mass analyzer) for detection. Monitor the specific mass-to-charge ratio (m/z) for this compound for accurate quantification.[10] Purity can also be assessed using Chiral HPLC to confirm the enantiomeric excess.[3]
Biological Activity and Signaling Pathways
This compound is utilized in research for its ability to modulate biological pathways, particularly those involving neurotransmitters.[3] As a tryptophan derivative, it is studied in the context of serotonin pathways.[3] Furthermore, it has been shown to influence glucose metabolism. The DL-racemic form, 6-chlorotryptophan, inhibits the enzyme 3-hydroxyanthranilate oxidase. This enzyme is part of the kynurenine pathway of tryptophan metabolism, which produces quinolinate. By inhibiting this enzyme, 6-chlorotryptophan reduces the formation of quinolinate, an endogenous NMDA receptor agonist implicated in neurotoxicity.[11]
The diagram below illustrates the inhibitory action of 6-chlorotryptophan on the tryptophan metabolic pathway.
References
- 1. This compound | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 56632-86-1-Molbase [molbase.com]
- 6. dempochem.com [dempochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 10. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 11. Tryptophan and glucose metabolism in rat liver cells. The effects of DL-6-chlorotryptophan, 4-chloro-3-hydroxyanthranilate and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 6-Chloro-D-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-D-tryptophan is a synthetic derivative of the essential amino acid D-tryptophan, distinguished by the presence of a chlorine atom at the 6-position of the indole ring. This modification confers unique biochemical properties, positioning it as a valuable tool in neuropharmacology and as a precursor for pharmacologically active molecules. Principally, this compound serves as a prodrug for the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid. Its biological significance is primarily understood through its influence on the kynurenine pathway of tryptophan metabolism, leading to the modulation of glutamatergic neurotransmission. This document provides a comprehensive overview of the biological role of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction
Tryptophan metabolism is a critical physiological process, branching into several pathways with profound implications for health and disease. The major route for tryptophan catabolism is the kynurenine pathway, which generates a number of neuroactive compounds. Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders. This compound has emerged as a significant investigational compound due to its ability to modulate this pathway and, consequently, neuronal function. While it is also noted for its use as a nonnutritive sweetener and a synthetic building block, its primary biological role of interest to researchers is its metabolic conversion to pharmacologically active species that target the central nervous system.
Mechanism of Action
The biological effects of this compound are not direct but are mediated through its metabolic products within the kynurenine pathway.
The Kynurenine Pathway and Metabolism of this compound
The kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. Subsequent enzymatic steps lead to the formation of several neuroactive metabolites. When this compound is introduced, it is metabolized along this pathway, leading to the formation of 4-chlorokynurenine and subsequently 7-chlorokynurenic acid (7-Cl-KYNA).
It is important to note that while some tryptophan analogs are known to be competitive inhibitors of IDO1, the D-isomer of tryptophan and its derivatives generally exhibit minimal to no inhibitory activity on this enzyme. Therefore, the primary biological role of this compound is considered to be that of a precursor or prodrug for 7-Cl-KYNA, rather than a direct enzyme inhibitor.
Antagonism of the NMDA Receptor by 7-Chlorokynurenic Acid
The primary pharmacologically active metabolite of this compound is 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal communication. For the channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. By competitively blocking the glycine binding site, 7-Cl-KYNA prevents the activation of the NMDA receptor, even in the presence of glutamate. This leads to a reduction in calcium influx into the neuron, thereby dampening excitatory neurotransmission.
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of 7-chlorokynurenic acid, the active metabolite of this compound.
Table 1: NMDA Receptor Binding Affinity of 7-Chlorokynurenic Acid
| Receptor Site | Ligand | IC50 (µM) | Reference |
| Glycine (strychnine-insensitive) | [3H]glycine | 0.56 | [1] |
| NMDA | N-Me-D-Asp | 169 | [1] |
| Quisqualate | Quisqualate | 153 | [1] |
| Kainate | Kainate | >1000 | [1] |
Table 2: Other Reported Activities of 7-Chlorokynurenic Acid
| Target | Activity | Ki | Reference |
| Vesicular Glutamate Transporters | Inhibition | 0.59 mM | [2] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the biological role of this compound and its metabolites.
In Vitro IDO Enzyme Activity Assay
This protocol is used to determine the activity of the indoleamine 2,3-dioxygenase (IDO) enzyme and to screen for potential inhibitors.
Materials:
-
Recombinant human IDO1 enzyme
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene blue (electron carrier)
-
Ascorbic acid (reductant)
-
Catalase (to remove H₂O₂)
-
This compound (or other test compounds)
-
Trichloroacetic acid (TCA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare an assay mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the IDO1 enzyme to the mixture.
-
To test for inhibition, pre-incubate the enzyme mixture with various concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA. This also serves to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of kynurenine produced. The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile) with a gradient elution.
-
Kynurenine is detected by its UV absorbance at approximately 365 nm.
-
Calculate the enzyme activity based on the rate of kynurenine formation. For inhibition studies, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NMDA Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to specific sites on the NMDA receptor.
Materials:
-
Rat cortical membrane preparations
-
Radioligand (e.g., [3H]glycine)
-
Unlabeled ligand (e.g., 7-Cl-KYNA) at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Incubate the rat cortical membranes with the radioligand and varying concentrations of the unlabeled test compound (7-Cl-KYNA).
-
Allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand that binds to the same site.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Analysis of Kynurenine Pathway Metabolites
This protocol outlines a general approach for studying the effects of this compound on the kynurenine pathway in an animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
This compound
-
Vehicle for administration (e.g., saline, carboxymethyl cellulose)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Administer this compound to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle alone.
-
At specified time points after administration, collect biological samples such as blood (for plasma/serum) and brain tissue.
-
Process the samples to extract the metabolites. For blood, this typically involves centrifugation to obtain plasma or serum, followed by protein precipitation. For brain tissue, homogenization is required, followed by protein precipitation.
-
Analyze the extracted samples using a validated LC-MS/MS method for the quantification of tryptophan and its metabolites, including kynurenine, 4-chlorokynurenine, kynurenic acid, 7-chlorokynurenic acid, and quinolinic acid.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Compare the metabolite levels between the treated and control groups to determine the in vivo effects of this compound on the kynurenine pathway.
Conclusion
This compound is a valuable research tool whose primary biological role is to act as a prodrug for the potent and selective NMDA receptor antagonist, 7-chlorokynurenic acid. By being metabolized through the kynurenine pathway, it provides a means to deliver this antagonist to the central nervous system, thereby modulating glutamatergic neurotransmission. While it is not a significant direct inhibitor of IDO1, its ability to influence the balance of neuroactive metabolites in the kynurenine pathway makes it a compound of high interest for the investigation and potential treatment of neurological disorders characterized by excitotoxicity and NMDA receptor dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds in the field of drug discovery and development.
References
6-Chloro-D-tryptophan as a Nonnutritive Sweetener: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-D-tryptophan is a synthetic amino acid derivative that has garnered interest as a potential nonnutritive sweetener. Its classification as a high-intensity sweetener stems from its ability to elicit a sweet taste at concentrations significantly lower than sucrose. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action through the T1R2/T1R3 sweet taste receptor, general methodologies for its evaluation, and a framework for understanding its potential development as a commercial sweetener. While specific quantitative data for this compound remains largely proprietary and is not extensively available in the public domain, this guide synthesizes the current understanding of sweet taste perception and outlines the standard experimental protocols required for the evaluation of novel sweetener candidates.
Introduction
The growing global health concerns associated with excessive sugar consumption have driven the demand for nonnutritive sweeteners. These compounds provide a sweet taste without the caloric load of traditional sugars, making them attractive for use in a wide range of food and pharmaceutical products. This compound, a halogenated derivative of the amino acid D-tryptophan, represents a class of molecules with the potential for high-intensity sweetness. This document serves as a technical resource for professionals in the fields of food science, pharmacology, and drug development, offering insights into the scientific underpinnings of this compound as a sweetener and the methodologies for its characterization.
Mechanism of Sweet Taste Perception
The sensation of sweetness is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3] This receptor is located on the surface of taste receptor cells within the taste buds of the oral cavity.
The Sweet Taste Signaling Pathway
The binding of a sweet ligand, such as this compound, to the T1R2/T1R3 receptor initiates a downstream signaling cascade, as illustrated in the diagram below.
Upon binding of this compound to the T1R2/T1R3 receptor, a conformational change activates an intracellular G-protein, gustducin.[3] The activated G-protein, in turn, stimulates the enzyme phospholipase C-beta 2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[4] This increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-specific cation channel. The opening of TRPM5 allows an influx of Na⁺ ions, leading to depolarization of the taste receptor cell.[4] This depolarization culminates in the release of ATP, which acts as a neurotransmitter to activate afferent nerve fibers, sending a "sweet" signal to the brain.[4]
Quantitative Data
While specific, publicly available quantitative data for this compound is limited, the following tables provide a template for the types of data that are essential for the evaluation of any new sweetener. For comparative purposes, data for D-tryptophan, a related compound, is included where available from scientific literature.
Table 1: Sweetness Potency
| Compound | Sweetness Potency (relative to Sucrose) | Sucrose Equivalence (%) | Comments |
| This compound | Data not publicly available | Data not publicly available | Expected to be a high-intensity sweetener. |
| D-Tryptophan | Varies with concentration | 5 | Potency decreases as concentration increases.[5] |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Binding Affinity (e.g., Kᵢ, EC₅₀) |
| This compound | T1R2/T1R3 | Data not publicly available | Data not publicly available |
| D-Tryptophan | T1R2/T1R3 | Cell-based calcium mobilization | EC₅₀ values can be determined.[6] |
Table 3: ADME/Toxicity Profile
| Parameter | Assay Type | Result |
| Absorption | Caco-2 permeability | Data not publicly available |
| Distribution | Plasma protein binding | Data not publicly available |
| Metabolism | Microsomal stability | Data not publicly available |
| Excretion | (Data from in vivo studies) | Data not publicly available |
| Toxicity | Cytotoxicity (e.g., HepG2 cells) | Data not publicly available |
| Genotoxicity | Ames test | Data not publicly available |
Experimental Protocols
The following sections outline the detailed methodologies for key experiments required to characterize a novel sweetener like this compound.
Synthesis of this compound
A general workflow for the synthesis and purification of this compound is presented below.
Protocol: The synthesis of halogenated tryptophan derivatives can be achieved through various organic synthesis routes. A common approach involves the reaction of a halogenated indole with a protected serine derivative or the use of enzymatic synthesis.[7][8] Purification is typically performed using column chromatography, and the final product's identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Sensory Evaluation
Objective: To determine the sweetness potency and sensory profile of this compound relative to sucrose.
Protocol:
-
Panelist Selection and Training: Recruit and train a panel of 10-15 individuals according to ISO 8586 standards.[9] Panelists should be trained to identify and quantify sweet, bitter, sour, salty, and umami tastes, as well as any potential off-tastes.
-
Sample Preparation: Prepare a series of concentrations of this compound and sucrose in deionized water.
-
Testing Method (e.g., Two-Alternative Forced Choice - 2-AFC): Present panelists with pairs of samples, one containing a known concentration of sucrose and the other a concentration of this compound. Panelists are asked to identify the sweeter sample. This is repeated with varying concentrations to determine the equi-sweetness point.
-
Data Analysis: The concentration of this compound that is perceived as equally sweet to a reference sucrose solution is used to calculate its relative sweetness potency.
T1R2/T1R3 Receptor Binding Assay
Objective: To determine the in vitro activity of this compound on the human sweet taste receptor.
Protocol:
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transiently or stably transfect them with plasmids encoding the human T1R2 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα16/gust44).[10]
-
Calcium Mobilization Assay:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.
In Vitro ADME/Toxicity Assays
A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays is crucial for the early assessment of a new compound's drug-like properties.[11][12][13]
Protocols:
-
Aqueous Solubility: Determine the solubility in phosphate-buffered saline (PBS) at pH 7.4.
-
Cell Permeability (Caco-2): Assess the rate of transport across a Caco-2 cell monolayer to predict intestinal absorption.
-
Plasma Protein Binding: Measure the extent of binding to plasma proteins using methods like equilibrium dialysis.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic rate.
-
CYP450 Inhibition: Evaluate the potential to inhibit major cytochrome P450 enzymes to assess drug-drug interaction risks.
-
Cytotoxicity: Determine the concentration that causes 50% cell death (IC₅₀) in a relevant cell line (e.g., HepG2).
-
Genotoxicity (Ames Test): Screen for mutagenic potential using various strains of Salmonella typhimurium.
Conclusion
References
- 1. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 2. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase | Semantic Scholar [semanticscholar.org]
- 9. The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Potential Research Areas for 6-Chloro-D-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-D-tryptophan, a halogenated derivative of the essential amino acid D-tryptophan, presents a compelling subject for novel research endeavors. While its L-isomer has garnered attention for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), the unique properties of the D-enantiomer remain largely unexplored. This technical guide outlines two primary, promising research areas for this compound: its potential as a neuroprotective agent through modulation of the kynurenine pathway and its prospective application as a novel sweet taste receptor agonist. This document provides a comprehensive overview of the current landscape, detailed experimental protocols, and a structured approach to investigating these underexplored facets of this compound, aiming to catalyze further scientific inquiry and drug development initiatives.
Introduction
This compound is a synthetic amino acid derivative distinguished by the presence of a chlorine atom at the 6th position of the indole ring of D-tryptophan.[1][2] This structural modification can significantly alter its biological activity compared to its endogenous counterpart. While research has been more focused on L-tryptophan and its derivatives, emerging evidence suggests that D-amino acids and their analogs possess unique physiological roles and therapeutic potential. This guide serves as a technical resource for researchers, outlining key areas of investigation for this compound and providing the necessary methodological framework to explore its properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols, including formulation and analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 238.67 g/mol | [3] |
| CAS Number | 56632-86-1 | [3] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in aqueous solutions, solubility can be pH-dependent. | - |
| Chirality | D-enantiomer (R-configuration) | [3] |
Potential Research Area 1: Neuroprotection via Kynurenine Pathway Modulation
Background
The kynurenine pathway is a major metabolic route of tryptophan, leading to the production of several neuroactive compounds.[4] An imbalance in this pathway, particularly the overproduction of the N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid, has been implicated in the pathophysiology of several neurodegenerative diseases.[4][5] Studies on the racemic mixture and the L-isomer of 6-chlorotryptophan have shown that it can attenuate the accumulation of quinolinic acid following immune activation.[5][6] This suggests that this compound may exert neuroprotective effects by modulating this pathway.
Proposed Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor or an alternative substrate for key enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO). By diverting tryptophan metabolism away from the branch leading to quinolinic acid, it may reduce excitotoxicity and subsequent neuronal damage.
Figure 1: Proposed modulation of the kynurenine pathway by this compound.
Experimental Protocols
Objective: To determine the inhibitory potential of this compound on key kynurenine pathway enzymes (IDO1, TDO, KMO, KAT).
Materials:
-
Recombinant human IDO1, TDO, KMO, and KAT enzymes
-
L-Tryptophan (substrate for IDO1/TDO), L-Kynurenine (substrate for KMO/KAT)
-
This compound
-
Assay buffers specific for each enzyme
-
Cofactors (e.g., ascorbic acid, methylene blue for IDO1; hemin for TDO; NADPH for KMO; α-ketoglutarate and pyridoxal-5'-phosphate for KAT)
-
96-well microplates
-
Microplate reader (for absorbance or fluorescence detection)
-
HPLC-MS/MS system for product quantification
Procedure:
-
Prepare serial dilutions of this compound in the respective assay buffer.
-
In a 96-well plate, add the enzyme, its substrate, and varying concentrations of this compound. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the formation of the product (e.g., N-formylkynurenine for IDO1/TDO, 3-hydroxykynurenine for KMO, kynurenic acid for KAT) using a suitable detection method (e.g., absorbance at a specific wavelength or fluorescence). Alternatively, quantify the substrate and product using a validated HPLC-MS/MS method.[7]
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Objective: To evaluate the protective effect of this compound against quinolinic acid-induced neurotoxicity in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Quinolinic acid
-
This compound
-
MTT or LDH assay kit for cell viability assessment
-
Fluorescent dyes for reactive oxygen species (ROS) detection (e.g., DCFDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture SH-SY5Y cells in 96-well plates until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by exposing the cells to a pre-determined optimal concentration of quinolinic acid for 24-48 hours.
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
In a parallel experiment, measure intracellular ROS production using a fluorescent probe like DCFDA.
-
Analyze the data to determine if this compound can attenuate quinolinic acid-induced cell death and oxidative stress.
Potential Research Area 2: Sweet Taste Receptor Agonism
Background
The human sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor.[8] This receptor is known to be activated by a wide range of compounds, including sugars, artificial sweeteners, and certain D-amino acids. The structural similarity of this compound to D-tryptophan, a known agonist of the T1R2/T1R3 receptor, suggests that it may also act as a sweet taste receptor agonist, potentially with modified potency and sensory characteristics.
Proposed Mechanism of Action
This compound is hypothesized to bind to the Venus flytrap module (VFT) of the T1R2 or T1R3 subunit of the sweet taste receptor, inducing a conformational change that activates the receptor and initiates a downstream signaling cascade, leading to the perception of sweetness.
Figure 2: Proposed activation of the sweet taste receptor signaling pathway by this compound.
Experimental Protocols
Objective: To determine if this compound can activate the human sweet taste receptor and to quantify its potency (EC50).[9][10]
Materials:
-
HEK293 cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16-gust44).[9]
-
Cell culture medium and supplements.
-
This compound.
-
Known sweet taste agonists (e.g., sucrose, sucralose, D-tryptophan) as positive controls.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of measuring intracellular calcium flux.
Procedure:
-
Seed the engineered HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Prepare serial dilutions of this compound and control sweeteners in an appropriate assay buffer.
-
Use a FLIPR instrument to measure baseline fluorescence, followed by the automated addition of the test compounds.
-
Record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.
-
Calculate the peak fluorescence response for each concentration.
-
Determine the EC50 value by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Objective: To characterize the sensory properties (sweetness intensity, off-tastes) of this compound in human subjects.
Materials:
-
Purified this compound (food-grade, if possible, and following all safety regulations).
-
Sucrose solutions of varying concentrations as reference standards.
-
Trained sensory panelists.
-
Standardized sensory evaluation booths.
-
Water for rinsing.
-
Data collection software.
Procedure:
-
Prepare a series of aqueous solutions of this compound at different concentrations.
-
Conduct a dose-response sensory evaluation where trained panelists rate the sweetness intensity of the this compound solutions relative to a series of sucrose reference solutions.[11]
-
Panelists should also be asked to identify and rate the intensity of any other taste attributes (e.g., bitter, metallic, aftertaste).[5]
-
The data should be analyzed to determine the sweetness equivalence of this compound to sucrose and to create a sensory profile of the compound.
Synthesis and Analysis
Synthesis of this compound
The synthesis of optically pure this compound can be achieved through a multi-step process. A common approach involves the synthesis of the racemic mixture, N-acetyl-6-chloro-D,L-tryptophan, followed by enzymatic resolution to isolate the D-enantiomer.[2]
Figure 3: General workflow for the synthesis of this compound.
A detailed protocol for the synthesis of the L-enantiomer can be adapted for the D-enantiomer by using the appropriate enzymes and separation techniques.[2]
Analytical Methods
The purity and enantiomeric excess of synthesized this compound should be determined using appropriate analytical techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential to separate and quantify the D- and L-enantiomers, ensuring the enantiomeric purity of the final product.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A validated LC-MS/MS method should be developed for the quantitative analysis of this compound and its potential metabolites in biological matrices (e.g., plasma, brain tissue).[3][13]
Future Directions and Conclusion
The exploration of this compound opens up exciting avenues for research in neuropharmacology and food science. The proposed research areas provide a solid foundation for investigating its therapeutic potential and novel applications. Key future steps should include:
-
In-depth in vivo studies: Following promising in vitro results, in vivo studies in animal models of neurodegenerative diseases are crucial to validate the neuroprotective effects of this compound.
-
Pharmacokinetic profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to understand its bioavailability and brain penetration.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of other halogenated D-tryptophan analogs could provide valuable insights into the structural requirements for activity at both the kynurenine pathway enzymes and the sweet taste receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 3. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 6. Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7763431B1 - Binding assays that use the T1R2/T1R3 (sweet) taste receptor to identify compounds that elicit or modulate sweet taste - Google Patents [patents.google.com]
- 9. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-D-tryptophan Derivatives and Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-D-tryptophan and its derivatives represent a compelling class of compounds with significant therapeutic potential, primarily through the modulation of the kynurenine pathway via inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO1). This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential applications of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this area.
Introduction
Tryptophan is an essential amino acid that is metabolized through several pathways, the most significant being the kynurenine pathway.[1] The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzyme indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO).[1] Overexpression of IDO1 has been implicated in various pathological conditions, including cancer and neurological disorders, by promoting immune tolerance and producing neuroactive metabolites.[2] Consequently, the development of IDO1 inhibitors has become a major focus in drug discovery.
This compound, a halogenated derivative of D-tryptophan, has emerged as a noteworthy scaffold for the design of potent and selective IDO1 inhibitors.[2] The presence of the chlorine atom at the 6-position of the indole ring significantly influences the compound's electronic properties and binding affinity to the enzyme. This guide explores the synthesis of this compound derivatives and analogs, their biological evaluation as IDO1 inhibitors, and the underlying signaling pathways.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives can be achieved through various chemical routes. A common strategy involves the reaction of 6-chloroindole with a suitable serine derivative.
General Synthesis of 6-Chloro-L-tryptophan
A widely employed method for the synthesis of 6-Chloro-L-tryptophan involves the following key steps:
-
Reaction of 6-chloroindole with L-serine: 6-chloroindole is reacted with L-serine in the presence of acetic acid and acetic anhydride. This reaction is typically carried out under an inert atmosphere (e.g., argon) at elevated temperatures (e.g., 73°C) for several hours.
-
Work-up and Extraction: Upon completion, the reaction mixture is concentrated, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then dried and evaporated to yield the crude Nα-acetyl-6-chloro-D,L-tryptophan.
-
Enzymatic Resolution: The racemic mixture of Nα-acetyl-6-chloro-D,L-tryptophan is then subjected to enzymatic resolution using an acylase I enzyme in a phosphate buffer at a controlled pH (around 8.0) and temperature (e.g., 37°C). This selectively hydrolyzes the L-enantiomer.
-
Purification: The resulting mixture is then acidified, and the desired 6-Chloro-L-tryptophan can be isolated and purified.
Biological Activity and Signaling Pathways
The primary biological target of this compound derivatives is the enzyme indoleamine 2,3-dioxygenase (IDO1). By inhibiting IDO1, these compounds can modulate the kynurenine pathway, which has significant implications for immunology and neuroscience.
The Kynurenine Pathway and IDO1 Inhibition
The kynurenine pathway is the major metabolic route for tryptophan degradation. The initial and rate-limiting step is catalyzed by IDO1, which converts tryptophan to N-formylkynurenine. Subsequent enzymatic steps lead to the production of several neuroactive and immunomodulatory metabolites, including kynurenic acid and the neurotoxin quinolinic acid.[3]
In pathological conditions such as cancer, tumor cells can overexpress IDO1, leading to a depletion of tryptophan in the local microenvironment and an accumulation of kynurenine metabolites. This creates an immunosuppressive environment that allows the tumor to evade the host's immune system.
This compound and its derivatives act as competitive inhibitors of IDO1, binding to the active site of the enzyme and preventing the metabolism of tryptophan.[2] This inhibition leads to a restoration of tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites, thereby enhancing anti-tumor immune responses.
Attenuation of Quinolinic Acid Accumulation
Systemic immune activation can lead to an accumulation of the neurotoxin quinolinic acid in the brain and blood due to increased tryptophan metabolism through the kynurenine pathway.[3] Studies have shown that systemic administration of 6-Chloro-D,L-tryptophan can attenuate this accumulation of quinolinic acid.[3] This suggests a neuroprotective role for this compound derivatives in conditions associated with neuroinflammation and excitotoxicity.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C11H11ClN2O2 | --INVALID-LINK-- |
| Molecular Weight | 238.67 g/mol | --INVALID-LINK-- |
| XLogP3 | 1.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of Nα-acetyl-6-chloro-D,L-tryptophan
This protocol outlines the initial step in the synthesis of 6-chlorotryptophan.
Materials:
-
6-Chloroindole
-
L-Serine
-
Acetic acid
-
Acetic anhydride
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate
-
Argon gas
Procedure:
-
Dissolve 6-chloroindole (1 eq) and L-serine (2 eq) in acetic acid.
-
Add acetic anhydride (10 eq) to the mixture.
-
Stir the reaction mixture under an argon atmosphere at 73°C for 4 hours.
-
Concentrate the reaction mixture to half its original volume.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to obtain the crude Nα-acetyl-6-chloro-D,L-tryptophan.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives on IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., phosphate buffer)
-
Detection reagent (e.g., Ehrlich's reagent for kynurenine detection)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, recombinant IDO1 enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, L-tryptophan.
-
Incubate the reaction for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Add the detection reagent to quantify the amount of kynurenine produced.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
This compound derivatives hold significant promise as a new class of therapeutic agents, particularly in the fields of oncology and neuropharmacology. Their ability to inhibit IDO1 and modulate the kynurenine pathway provides a strong rationale for their further development.
Future research should focus on:
-
Synthesis of diverse analogs: A broader range of derivatives with modifications at various positions of the tryptophan scaffold should be synthesized to establish a comprehensive structure-activity relationship (SAR).
-
Quantitative biological evaluation: Rigorous testing of these analogs is necessary to determine their IC50 values for IDO1 inhibition and to assess their selectivity against other enzymes.
-
In vivo studies: Preclinical studies in relevant animal models are crucial to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds.
-
Exploration of other therapeutic applications: Given the role of the kynurenine pathway in various diseases, the potential of this compound derivatives in other therapeutic areas, such as autoimmune disorders and infectious diseases, should be investigated.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Incorporation of 6-Chloro-D-tryptophan in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of non-canonical amino acids into peptide sequences represents a powerful strategy in modern drug discovery and chemical biology. Among these, halogenated amino acids, such as 6-Chloro-D-tryptophan, offer unique chemical properties that can significantly enhance the therapeutic potential of peptides. The presence of a chlorine atom on the indole ring of tryptophan can modulate a peptide's hydrophobicity, conformational stability, and resistance to metabolic degradation, leading to improved pharmacokinetic and pharmacodynamic profiles. Furthermore, the D-configuration of the amino acid can confer increased stability against enzymatic cleavage.
This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the potential of this unique building block in their work.
Application Notes
The incorporation of this compound into peptide scaffolds has been explored for a variety of therapeutic applications, primarily leveraging its ability to mimic or modulate the interactions of endogenous tryptophan-containing peptides.
Modulation of Serotonin Receptor Activity
Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, peptides containing this compound are valuable tools for investigating and modulating the activity of serotonin receptors. The chlorine substitution can alter the electronic properties of the indole ring, potentially leading to modified binding affinities and selectivities for different 5-HT receptor subtypes. This makes such peptides promising candidates for the development of novel therapeutics for neurological and psychiatric disorders, including depression, anxiety, and migraine.
Enhancing Integrin Binding Affinity in RGD Peptides
The Arginine-Glycine-Aspartic acid (RGD) motif is a key recognition sequence for integrins, a family of cell adhesion receptors involved in a wide range of physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation. The incorporation of modified amino acids, including halogenated tryptophans, into cyclic RGD peptides has been shown to enhance their binding affinity and selectivity for specific integrin subtypes, such as αvβ3. While specific data for this compound is limited, studies on similar halogenated tryptophan derivatives suggest that the chloro-substituent can contribute to favorable interactions within the integrin binding pocket.
Development of Novel Antimicrobial Peptides
Tryptophan residues are known to play a crucial role in the activity of many antimicrobial peptides (AMPs), often by facilitating membrane insertion and disruption. The introduction of a chloro group can enhance the lipophilicity of the tryptophan side chain, potentially leading to stronger interactions with bacterial cell membranes and increased antimicrobial potency.
Conopeptide Analogs for Ion Channel Modulation
Conopeptides, a diverse family of neurotoxins isolated from the venom of marine cone snails, are rich in post-translationally modified amino acids, including halogenated tryptophans.[1] These peptides are potent and selective modulators of a wide range of ion channels and receptors. The synthesis of conopeptide analogs incorporating this compound offers a promising avenue for the development of novel pharmacological tools and therapeutic leads for conditions such as chronic pain and epilepsy.
Quantitative Data on Related Peptides
| Peptide/Compound | Target | Assay | IC50 / Kd | Reference |
| Model Tryptophan-Containing Peptides | ||||
| WGG | - | Coulometric Mass Spectrometry | N/A (Quantification) | [2][3] |
| WQPPRARI | - | Coulometric Mass Spectrometry | N/A (Quantification) | [2] |
| WAGGDASGE | - | Coulometric Mass Spectrometry | N/A (Quantification) | [2] |
| Model RGD Peptides | ||||
| c(RGDfV) | Integrin αvβ3 | Cell Adhesion Assay | IC50: ~1-10 nM | (General knowledge) |
| Cilengitide (c(RGDf(NMe)V)) | Integrin αvβ3, αvβ5 | Cell Adhesion Assay | IC50: ~1 nM | (General knowledge) |
| Model Di- and Tripeptides | ||||
| Pro-[¹⁴C]Ala | Peptide Transporter | Uptake Inhibition | IC50 values vary | [4] |
This table is for illustrative purposes to show typical quantitative data for related peptide classes. Specific values for this compound containing peptides would need to be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the incorporation of Fmoc-6-Chloro-D-tryptophan into peptides using solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide resin (0.3-0.8 mmol/g substitution)
-
Fmoc-protected amino acids (including Fmoc-6-Chloro-D-tryptophan)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) or equivalent
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the R-ink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling (for all amino acids including Fmoc-6-Chloro-D-tryptophan):
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes. For HBTU/HATU, dissolve the coupling agent with the amino acid and add DIPEA.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature. The coupling time for the bulky this compound may need to be extended.
-
Monitor the coupling reaction using a Kaiser test or other qualitative test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol 2: Automated Microwave-Assisted Peptide Synthesis
Microwave-assisted peptide synthesis can significantly reduce reaction times and improve coupling efficiency, especially for sterically hindered amino acids like this compound. The general principles are similar to the manual protocol, but the reaction times are much shorter.
Note: This is a general guideline. Specific parameters will need to be optimized for the particular peptide synthesizer and sequence.
Procedure:
-
Resin Loading and Swelling: Load the appropriate resin into the reaction vessel of the microwave peptide synthesizer and perform an initial swelling step in DMF.
-
Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 30-60 seconds at 50-75°C, followed by a 2-3 minute hold).
-
Amino Acid Coupling:
-
Use a pre-activated solution of the Fmoc-amino acid (e.g., with HBTU/DIPEA in DMF).
-
Perform the coupling reaction with microwave irradiation (e.g., 5-10 minutes at 75-90°C).
-
-
Washing: Automated washing steps with DMF are performed between deprotection and coupling steps.
-
Cleavage, Deprotection, and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate potential signaling pathways that can be modulated by peptides containing this compound.
Caption: Simplified Serotonin Receptor Signaling Pathway.
Caption: RGD-Mediated Integrin Signaling Inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of a peptide containing this compound.
Caption: Peptide Synthesis and Evaluation Workflow.
By providing a robust framework for the synthesis and application of peptides containing this compound, this document aims to facilitate further research and development in this exciting area of peptide chemistry and drug discovery. The unique properties conferred by this halogenated amino acid hold significant promise for the creation of next-generation peptide therapeutics with enhanced efficacy and specificity.
References
- 1. Post-translationally modified conopeptides: Biological activities and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 6-Chloro-D-tryptophan into Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering and drug discovery. 6-Chloro-D-tryptophan, a halogenated derivative of the natural amino acid tryptophan, offers unique chemical properties that can be exploited to modulate protein structure, function, and therapeutic potential. The introduction of a chlorine atom at the 6-position of the indole ring can significantly alter the physicochemical properties of a peptide or protein, including its hydrophobicity, electronic distribution, and metabolic stability[1]. This makes it a valuable building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders by modulating serotonin pathways[2].
This document provides detailed application notes and protocols for the incorporation of this compound into proteins, primarily focusing on the use of genetic code expansion technology in E. coli.
I. Applications
The incorporation of this compound into proteins has several key applications:
-
Protein Engineering: Modifying protein structure and function to enhance stability, catalytic activity, or binding affinity. The introduction of halogenated tryptophans can alter these properties, providing a platform for engineering novel proteins[3].
-
Drug Development: Serving as a building block in the synthesis of novel pharmaceuticals. Its ability to modulate biological pathways makes it a valuable tool in neuropharmacology[2]. 6-chloro-L-tryptophan, a related compound, has been investigated as a potential inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in various diseases[].
-
Biochemical and Biophysical Studies: Acting as a probe to investigate protein-protein interactions, enzyme mechanisms, and protein folding. Halogenated tryptophans can be used in spectroscopic studies to provide insights into the local environment within a protein[5][6].
II. Experimental Protocols
The primary method for incorporating this compound into proteins is through the expansion of the genetic code. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognizes the noncanonical amino acid and directs its insertion in response to a specific codon, typically the amber stop codon (UAG)[3][7][8]. A significant advancement in this field is the development of autonomous bacterial strains that can biosynthesize halogenated tryptophans, thereby eliminating the need for external synthesis and supply of the expensive noncanonical amino acid[3].
Protocol 1: General Workflow for Site-Specific Incorporation of this compound using Genetic Code Expansion
This protocol outlines the general steps for incorporating this compound at a specific site in a protein of interest (POI) expressed in E. coli.
1. Plasmid Construction:
- Prepare a plasmid encoding the gene for the protein of interest (POI) with an in-frame amber (UAG) codon at the desired incorporation site.
- Prepare a second plasmid (e.g., pUltra vector) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound and its corresponding orthogonal tRNA (e.g., a chimeric phenylalanyl-tRNA synthetase/tRNA pair)[3].
2. Transformation:
- Co-transform competent E. coli cells (e.g., a strain suitable for protein expression) with both the POI-encoding plasmid and the aaRS/tRNA-encoding plasmid.
3. Protein Expression:
- Grow the transformed E. coli cells in a suitable culture medium (e.g., 2YT or LB medium) containing the appropriate antibiotics for plasmid selection.
- Induce protein expression at the optimal cell density (e.g., OD600 of 0.6-0.8) with an inducing agent (e.g., IPTG).
- Supplement the culture medium with this compound at a final concentration typically in the millimolar range.
4. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Lyse the cells using a suitable method (e.g., sonication or chemical lysis reagent).
- Purify the protein of interest containing this compound using standard chromatography techniques, such as immobilized metal affinity chromatography (IMAC) if the protein is His-tagged[9][10].
5. Verification of Incorporation:
- Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF)[3][11][12]. The observed molecular weight of the protein should correspond to the theoretical mass including the this compound residue.
Protocol 2: Autonomous Biosynthesis and Incorporation of 6-Chloro-tryptophan
This protocol describes a more advanced method using engineered E. coli strains capable of biosynthesizing 6-Chloro-tryptophan directly from simple precursors, thus bypassing the need to add the noncanonical amino acid to the culture medium[3].
1. Strain Engineering:
- Engineer an E. coli strain to express a tryptophan halogenase (e.g., SttH or RebH) and a flavin reductase (Fre). These enzymes catalyze the regiospecific chlorination of tryptophan[3].
- The genes for the halogenase and flavin reductase can be introduced on a plasmid or integrated into the bacterial genome.
2. Plasmid Setup:
- Use the same plasmid setup as in Protocol 1: one plasmid for the POI with an amber codon and another for the orthogonal aaRS/tRNA pair.
3. Transformation:
- Transform the engineered E. coli strain with the two plasmids.
4. Protein Expression with Biosynthesis:
- Grow the transformed cells in a minimal medium (e.g., M9-Glucose) to control the availability of precursors.
- Supplement the medium with sodium chloride (NaCl) as the chlorine source. The optimal concentration for chlorination is typically around 10 mM[3].
- Induce protein expression as described in Protocol 1.
5. Purification and Verification:
- Follow the same procedures for protein purification and verification of incorporation as outlined in Protocol 1.
III. Data Presentation
Table 1: Quantitative Data for 6-Chloro-tryptophan Incorporation
| Parameter | Value | Reference |
| Molecular Weight of this compound | ~238.67 g/mol | [13][14] |
| Optimal NaCl Concentration for Biosynthesis | 10 mM | [3] |
| Example Protein: sfGFP | ||
| Wild-type sfGFP (calculated) | 27597 Da | [3] |
| sfGFP with 6-Chloro-tryptophan (experimental) | 27654 Da | [3] |
IV. Visualizations
Diagram 1: Workflow for Genetic Code Expansion
Caption: Genetic code expansion workflow for incorporating this compound.
Diagram 2: Autonomous Biosynthesis Pathway of Halogenated Tryptophan
Caption: Enzymatic biosynthesis of halogenated tryptophan in engineered E. coli.
V. Potential Challenges and Considerations
-
Toxicity: While generally well-tolerated in expression systems, high concentrations of noncanonical amino acids or their degradation products can be toxic to cells[15][16]. It is advisable to optimize the concentration of this compound to balance incorporation efficiency and cell viability.
-
Orthogonal System Efficiency: The efficiency of the orthogonal aaRS/tRNA pair is crucial for high-yield production of the modified protein. The choice of the synthetase and tRNA can significantly impact the fidelity and efficiency of incorporation[17][18].
-
Protein Folding and Stability: The incorporation of a bulky, halogenated amino acid can potentially perturb the structure and stability of the target protein. It is important to characterize the purified protein to ensure it is correctly folded and functional[5][6].
-
Purification: The physicochemical changes resulting from the incorporation of this compound might require optimization of purification protocols to achieve high purity.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of tryptophan analogues into staphylococcal nuclease, its V66W mutant, and Delta 137-149 fragment: spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reprogramming the amino-acid substrate specificity of orthogonal aminoacyl-tRNA synthetases to expand the genetic code of eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sjsu.edu [sjsu.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Toxicity of tryptophan manganese(i) carbonyl (Trypto-CORM), against Neisseria gonorrhoeae - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
Application Notes and Protocols for Solid-Phase Synthesis with Fmoc-6-Chloro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-6-Chloro-D-tryptophan is a synthetically modified amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a halogenated tryptophan residue into a peptide sequence. The incorporation of 6-chloro-D-tryptophan can significantly influence the resulting peptide's conformational stability, receptor binding affinity, and overall biological activity. The electron-withdrawing nature of the chlorine atom at the 6-position of the indole ring can alter the electronic properties of the tryptophan side chain, potentially leading to enhanced therapeutic properties.[1] Peptides containing halogenated tryptophans have shown increased affinity towards certain biological targets, making this modified amino acid a valuable tool in structure-activity relationship (SAR) studies and drug discovery.
This document provides detailed protocols for the solid-phase synthesis of peptides containing Fmoc-6-Chloro-D-tryptophan, including resin preparation, coupling, deprotection, cleavage, and analysis.
Data Presentation
While specific quantitative data for the coupling efficiency, deprotection, and cleavage of Fmoc-6-Chloro-D-tryptophan is not extensively available in public literature, the following tables provide expected trends and comparative data based on general Fmoc-SPPS principles for tryptophan-containing peptides.
Table 1: Expected Coupling Efficiency of Fmoc-6-Chloro-D-tryptophan with Various Activating Reagents.
| Activating Reagent | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |
| HBTU/HOBt/DIPEA | 30 - 120 | > 99 | Standard and reliable method. |
| HATU/HOAt/DIPEA | 20 - 60 | > 99.5 | Recommended for sterically hindered couplings. |
| DIC/HOBt | 60 - 240 | > 98 | Cost-effective; requires careful monitoring to avoid side reactions. |
Table 2: Fmoc Deprotection of this compound.
| Deprotection Reagent | Concentration | Deprotection Time (min) | Expected Efficiency (%) | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 10 | > 99 | Standard protocol. |
| Piperidine in NMP | 20% (v/v) | 2 x 7 | > 99 | NMP can improve solvation of the growing peptide chain. |
| DBU in DMF | 2% (v/v) | 2 x 5 | > 99 | Stronger base, faster deprotection, but may increase risk of side reactions. |
Table 3: Cleavage and Global Deprotection of Peptides Containing this compound.
| Cleavage Cocktail | Cleavage Time (hours) | Expected Yield (%) | Scavengers | Notes |
| TFA/TIS/H₂O (95:2.5:2.5) | 2 - 4 | 85 - 95 | Triisopropylsilane (TIS) | Standard cleavage cocktail. |
| TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) | 2 - 4 | 85 - 95 | TIS, Ethanedithiol (EDT) | EDT is a scavenger for tryptophan protection. |
| TFA/DODT/H₂O (95:2.5:2.5) | 2 - 4 | 85 - 95 | 3,6-Dioxa-1,8-octanedithiol (DODT) | Low odor alternative to EDT. |
Experimental Protocols
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Procedure:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
Fmoc Deprotection
-
Reagents: 20% (v/v) piperidine in DMF.
-
Procedure:
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of the deprotection solution and agitate for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling
-
Reagents:
-
Fmoc-6-Chloro-D-tryptophan (3 equivalents relative to resin loading).
-
Activating reagent (e.g., HBTU, 2.9 equivalents).
-
Base (e.g., N,N-diisopropylethylamine - DIPEA, 6 equivalents).
-
DMF.
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-6-Chloro-D-tryptophan and the activating reagent in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-120 minutes at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the coupling time or perform a double coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
-
Cleavage and Deprotection
-
Reagents: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Peptide Purification and Analysis
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
NMR Spectroscopy: For structural characterization, one- and two-dimensional NMR spectroscopy can be employed to determine the peptide's conformation in solution.
-
Mandatory Visualization
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS).
Caption: Generalized signaling pathway of a peptide-receptor interaction.
References
Application Notes and Protocols for the Analytical Detection of 6-Chloro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 6-Chloro-D-tryptophan, a halogenated derivative of the essential amino acid tryptophan. The protocols described herein are intended for use by researchers and professionals in drug development and related fields.
Introduction
This compound is a synthetic amino acid derivative. As a chiral molecule, the D-enantiomer must be distinguished from its L-counterpart, which necessitates the use of chiral separation techniques. The presence of a chlorine atom on the indole ring influences its physicochemical properties, requiring specific optimization of analytical methods. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Chiral Separation and Fluorescence Detection (HPLC-FLD) for sensitive detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly selective and quantitative analysis in biological matrices.
Method 1: Chiral HPLC with Fluorescence Detection
This method is suitable for the enantioselective analysis of this compound, offering high sensitivity due to the native fluorescence of the tryptophan indole ring.
Experimental Protocol
1. Sample Preparation (from a simple matrix, e.g., a reaction mixture):
- Dilute the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
- Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
- Column: Chiral Stationary Phase (CSP) column (e.g., CROWNPAK CR-I(+) or similar crown ether-based column).
- Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). The exact pH should be optimized for the best chiral resolution.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 25°C (can be optimized between 20-40°C for better separation).
- Injection Volume: 10 µL.
- Fluorescence Detector Wavelengths:
- Excitation: 285 nm
- Emission: 350 nm
3. Calibration:
- Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
Table 1: HPLC-FLD Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Retention Time (D-enantiomer) | ~15 min |
| Retention Time (L-enantiomer) | ~18 min |
| Resolution (Rs) | > 1.5 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
Workflow Diagram
Method 2: LC-MS/MS for Biological Matrices
This method provides high selectivity and sensitivity for the quantification of this compound in complex biological matrices such as plasma or serum. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Experimental Protocol
1. Sample Preparation (from plasma/serum):
- To 100 µL of plasma/serum sample, add an internal standard (e.g., this compound-d3).
- Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: UPLC or HPLC system.
- Column: Chiral Stationary Phase (CSP) column (e.g., CROWNPAK CR-I(+) or similar).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- This compound: Precursor ion (Q1) m/z 239.0 -> Product ion (Q3) m/z 192.0 (loss of -COOH and -NH2).
- Internal Standard (this compound-d3): Precursor ion (Q1) m/z 242.0 -> Product ion (Q3) m/z 195.0.
- Collision Energy and other MS parameters: Optimize for the specific instrument.
Data Presentation
Table 2: LC-MS/MS Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Retention Time | ~8 min |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL |
| Linearity (R²) | > 0.998 |
| Recovery | 85-110% |
| Matrix Effect | < 15% |
| Precision (%RSD) | < 10% |
Signaling Pathway Diagram
The analysis of D-amino acids like this compound is often relevant in the context of their potential roles in neurotransmission or as biomarkers. While a specific signaling pathway for this compound is not established, a generalized diagram can illustrate the potential interaction of D-amino acids with neuronal receptors.
Logical Relationship Diagram for Method Selection
The choice between HPLC-FLD and LC-MS/MS depends on the specific requirements of the analysis.
Application Notes and Protocols: 6-Chloro-D-tryptophan in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-D-tryptophan is a synthetic derivative of the essential amino acid D-tryptophan. The introduction of a chlorine atom at the 6-position of the indole ring enhances its utility as a versatile building block in medicinal chemistry and drug discovery.[1] This modification can influence the molecule's electronic properties, hydrophobicity, and metabolic stability, making it an attractive component for designing novel therapeutic agents.[1] These application notes provide an overview of the properties of this compound, its potential applications, and detailed protocols for its synthesis and evaluation in relevant biological assays.
Physicochemical and Biological Properties
This compound serves as a valuable tool in pharmaceutical development, particularly for targeting neurological disorders.[1] Its structure lends itself to incorporation into peptides and small molecules aimed at modulating biological pathways.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | --INVALID-LINK-- |
| CAS Number | 56632-86-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 238.67 g/mol | --INVALID-LINK-- |
| Appearance | Light or pale yellow powder | --INVALID-LINK-- |
| Storage | Store at 0-8 °C | --INVALID-LINK-- |
Table 2: Summary of Biological Activities and Potential Applications
| Target/Application | Activity/Potential Use | Key Findings | Reference |
| Indoleamine 2,3-dioxygenase (IDO1) Inhibition | Potential inhibitor for cancer immunotherapy and neurological disorders. | Tryptophan derivatives, including chlorinated ones, are known to inhibit IDO1, an enzyme implicated in immune suppression and neuroinflammation. | [3] |
| Serotonin Pathway Modulation | Building block for serotonin receptor ligands and transporter inhibitors. | Used in neuroscience research to investigate serotonin pathways, which are crucial for mood regulation. | [1] |
| Peptide-Based Therapeutics | Incorporation into peptides to enhance affinity and stability. | The D-amino acid configuration can increase resistance to proteolytic degradation. The 6-chloroindole moiety can participate in specific binding interactions. | [4] |
| Neurological Disorders | Development of drugs for conditions like depression and anxiety. | As a precursor or modulator of key neurological pathways, it holds potential for treating various CNS disorders. | [1] |
Signaling Pathway: The Kynurenine Pathway and IDO1 Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in the body. A key rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase (IDO1). In various disease states, including cancer and neuroinflammatory conditions, IDO1 is overexpressed, leading to tryptophan depletion and the accumulation of immunosuppressive and neurotoxic metabolites. This compound, as a tryptophan analog, is hypothesized to act as a competitive inhibitor of IDO1, thereby blocking this pathological cascade.
Caption: Kynurenine pathway and the inhibitory action of this compound on IDO1.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 6-Chloro-L-tryptophan and involves a multi-step process including the formation of N-acetyl-6-chloro-D,L-tryptophan, enzymatic resolution to obtain the desired D-enantiomer, and subsequent deprotection.[5]
Materials:
-
6-Chloroindole
-
D-Serine
-
Acetic acid
-
Acetic anhydride
-
Ethyl acetate (EtOAc)
-
Sodium sulfate
-
Phosphate buffer (pH 8.0)
-
CoCl₂·6H₂O
-
Acylase I (from Aspergillus melleus)
-
Hydrochloric acid (HCl)
-
Lithium hydroxide (LiOH)
-
Diatomaceous earth (Celite)
Procedure:
-
Synthesis of N-acetyl-6-chloro-D,L-tryptophan:
-
In a round-bottom flask, dissolve 6-chloroindole (1.0 eq) and D-serine (2.0 eq) in acetic acid.
-
Add acetic anhydride (10.0 eq) to the mixture.
-
Stir the reaction mixture at 73°C for 4 hours under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture to half its original volume under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude N-acetyl-6-chloro-D,L-tryptophan.
-
-
Enzymatic Resolution of N-acetyl-6-chloro-D,L-tryptophan:
-
Dissolve the crude N-acetyl-6-chloro-D,L-tryptophan in pH 8.0 phosphate buffer containing 1 mM CoCl₂·6H₂O.
-
Add Acylase I to the solution.
-
Stir the mixture at 37°C for 24 hours, maintaining the pH at 8.0 by the occasional addition of LiOH.
-
After 24 hours, heat the mixture to 60°C for 5 minutes to denature the enzyme.
-
Cool the mixture to room temperature and filter through a pad of diatomaceous earth.
-
Acidify the filtrate to approximately pH 3 with HCl.
-
The desired this compound will precipitate out of the solution. The unreacted N-acetyl-6-chloro-L-tryptophan can be extracted with ethyl acetate.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
-
-
Purification and Characterization:
-
The crude this compound can be further purified by recrystallization.
-
Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Protocol 2: Cellular Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potential of this compound on IDO1 activity by measuring the production of kynurenine.[6]
Materials:
-
HeLa cells (or another suitable cell line expressing IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
The next day, treat the cells with IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.
-
Simultaneously, add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to another 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 3: Serotonin Transporter (SERT) Uptake Assay
This protocol outlines a method to assess the effect of this compound on the serotonin transporter (SERT) using a fluorescence-based assay kit.[7][8]
Materials:
-
Cells expressing SERT (e.g., HEK293-SERT or JAR cells)
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
This compound
-
Known SERT inhibitor (e.g., fluoxetine) as a positive control
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Plating:
-
Plate SERT-expressing cells in a 96- or 384-well plate at an optimized density.
-
Allow cells to adhere for at least 4 hours or overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer provided with the kit.
-
Remove the cell culture medium and add the compound dilutions to the respective wells. Include a vehicle control.
-
-
Assay Execution:
-
Prepare the fluorescent substrate and masking dye solution according to the kit's instructions.
-
Add the substrate solution to all wells.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the kit's fluorescent substrate.
-
The assay can be performed in either endpoint or kinetic mode.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 4: Quantification of this compound and Metabolites by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and its potential metabolites in a biological matrix like plasma.[9][10][11]
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Trifluoroacetic acid (TFA) or another protein precipitation agent
-
Acetonitrile and methanol (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding a solution like TFA, followed by vortexing and centrifugation.
-
Collect the supernatant for analysis.
-
-
HPLC Separation:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Optimize the gradient to achieve good separation of the analytes from matrix components.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its expected metabolites.
-
-
Quantification:
-
Create a calibration curve by analyzing standard solutions of known concentrations of this compound.
-
Quantify the amount of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow for Screening IDO1 Inhibitors
The following diagram illustrates a typical workflow for the initial screening and characterization of potential IDO1 inhibitors like this compound.
References
- 1. This compound | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of D-tryptophan for affinity of MEN 10207 tachykinin antagonist at NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Enzymatic Reactions Involving 6-Chloro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known and potential enzymatic reactions involving 6-Chloro-D-tryptophan, a synthetic amino acid of significant interest in drug discovery and biotechnology. This document details the enzymes capable of utilizing this compound as a substrate, summarizes available quantitative data, and provides detailed experimental protocols for relevant assays.
Introduction
This compound is a halogenated derivative of the essential amino acid tryptophan. The presence of a chlorine atom on the indole ring at the 6-position significantly alters its electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceuticals and a probe for studying enzyme mechanisms. This document focuses on two primary classes of enzymatic reactions involving this compound: its biosynthesis via halogenation and its catabolism through the kynurenine pathway.
Biosynthesis of this compound via Tryptophan Halogenases
Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds, including tryptophan. Several FDHs have been identified that can produce 6-chlorotryptophan from tryptophan.
Tryptophan 6-Halogenases
Tryptophan 6-halogenases, such as Thal from Streptomyces albogriseolus and SttH from Streptomyces toxytricini, catalyze the chlorination of tryptophan at the C6 position of the indole ring. Notably, some of these enzymes have been shown to act on both L- and D-tryptophan, making them relevant for the synthesis of this compound.
Table 1: Kinetic Parameters of Tryptophan 6-Halogenase (SttH) with Tryptophan
| Substrate | kcat (min⁻¹) | KM (M) | kcat/KM (min⁻¹M⁻¹) |
| L-Tryptophan | - | - | 72000 |
| D-Tryptophan | - | - | (Active) |
Experimental Protocol: In Vitro Halogenation of D-Tryptophan
This protocol is adapted from general methods for assaying tryptophan halogenase activity.
Materials:
-
Tryptophan 6-halogenase (e.g., purified SttH)
-
Flavin reductase (e.g., RebF)
-
D-Tryptophan
-
NADH
-
Flavin adenine dinucleotide (FAD)
-
Sodium chloride (NaCl)
-
Potassium phosphate buffer (pH 7.5)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM D-Tryptophan, 10 mM NaCl, 100 µM FAD, and 1 mM NADH.
-
Initiate the reaction by adding the tryptophan 6-halogenase to a final concentration of 1-5 µM and a catalytic amount of flavin reductase (e.g., 0.1 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.
-
Centrifuge the mixture to precipitate the enzymes.
-
Analyze the supernatant by reverse-phase HPLC to detect and quantify the formation of this compound. Monitor the elution profile at 280 nm.
Expected Outcome:
The formation of a new peak corresponding to this compound, which can be confirmed by mass spectrometry.
Catabolism of this compound via the Kynurenine Pathway
The primary route for tryptophan degradation in mammals is the kynurenine pathway. Key enzymes in this pathway have been shown to process halogenated tryptophan analogs, suggesting a metabolic fate for this compound.
Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)
IDO and TDO catalyze the first and rate-limiting step of the kynurenine pathway: the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine. IDO exhibits a broader substrate specificity than TDO and is known to be active on D-tryptophan and tryptophan derivatives substituted at the 6-position.[1] This makes IDO a likely candidate for the initial catabolism of this compound. The product of this reaction would be N-formyl-4-chloro-kynurenine.
While specific kinetic data for IDO with this compound are not available, the known substrate promiscuity of IDO suggests it is a viable substrate.
Kynurenine Aminotransferase (KAT)
Following the formation of 4-chlorokynurenine (after deformylation of N-formyl-4-chloro-kynurenine), kynurenine aminotransferases (KATs) can catalyze its transamination to form 7-chlorokynurenic acid.[2] 7-Chlorokynurenic acid is a potent antagonist of the glycine site on NMDA receptors, making this enzymatic conversion of significant interest in neuropharmacology.[2]
Table 2: Qualitative Activity of Kynurenine Pathway Enzymes with this compound and its Metabolites
| Enzyme | Substrate | Product | Activity |
| Indoleamine 2,3-dioxygenase (IDO) | This compound | N-formyl-4-chloro-kynurenine | Predicted |
| Kynurenine Aminotransferase (KAT) | 4-Chlorokynurenine | 7-Chlorokynurenic acid | Confirmed[2] |
Experimental Protocol: IDO Activity Assay with this compound
This protocol is a general method for assessing IDO activity that can be adapted for novel substrates.
Materials:
-
Recombinant human IDO1
-
This compound
-
L-Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
HPLC system
Procedure:
-
Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase.
-
Add this compound to the desired final concentration (e.g., 200 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding recombinant human IDO1 to a final concentration of 1-5 µM.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 30% (w/v) TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to detect the formation of 4-chlorokynurenine.
Other Potential Enzymatic Reactions
D-Amino Acid Oxidase (DAAO)
DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids. While a potential candidate for metabolizing this compound, studies have shown that 6-Chloro-L-tryptophan exhibits no inhibitory effect on DAAO, suggesting that the 6-chloro-D-isomer is also unlikely to be a substrate.
Rebeccamycin Biosynthesis
In the biosynthesis of the antitumor agent rebeccamycin, a chlorinated tryptophan derivative is a key precursor. The L-amino acid oxidase RebO is involved in this pathway. While RebO acts on 7-chloro-L-tryptophan, its activity on this compound has not been reported and is considered unlikely due to its stereospecificity for L-amino acids.
Visualizations
Caption: Overview of the primary enzymatic reactions involving this compound.
Caption: Experimental workflow for the IDO activity assay with this compound.
Conclusion
This compound is a versatile molecule with a fascinating intersection with enzymology. It can be synthesized enzymatically using tryptophan halogenases and is a likely substrate for key enzymes in the kynurenine pathway, leading to the formation of neuroactive compounds. The provided protocols offer a starting point for researchers to investigate these enzymatic transformations further. Future work should focus on obtaining detailed kinetic parameters for these reactions to better understand the impact of the 6-chloro substitution on enzyme activity and to facilitate the development of novel therapeutics and biocatalytic processes.
References
Application Notes and Protocols for Protein Labeling with 6-Chloro-D-tryptophan for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into proteins offers a powerful tool for elucidating protein structure, function, and dynamics. Among these, fluorescent amino acids are of particular interest as they can serve as minimally perturbing in-situ probes for biological imaging. 6-Chloro-D-tryptophan is a tryptophan analog that holds potential as a phosphorescent probe for protein imaging. Its incorporation into a target protein can provide a unique spectroscopic signature, allowing for the study of protein localization, conformational changes, and interactions within a cellular context.
Quantitative Data
The photophysical properties of a fluorescent amino acid are critical for its application in imaging. While specific data for this compound is pending further research, the following tables summarize the properties of other well-characterized fluorescent tryptophan analogs to serve as a reference.
Table 1: Photophysical Properties of Representative Fluorescent Tryptophan Analogs
| Tryptophan Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 4-Cyanotryptophan | ~295 | ~405 | ~0.30 | ~8,000 |
| 6-Cyanotryptophan | ~310 | ~370 | ~0.45 | ~7,000 |
| 7-Cyanotryptophan | ~315 | ~390 | ~0.50 | ~6,500 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: The data for cyano-tryptophans are approximate and can vary depending on the local protein environment.
Table 2: Comparison of Labeling Efficiency for Different Incorporation Methods
| Incorporation Method | Typical Labeling Efficiency | Key Advantages | Key Disadvantages |
| Auxotrophic Host Expression | 50-95% | Relatively straightforward, high yield of labeled protein. | Global replacement of tryptophan, not site-specific. |
| Amber Codon Suppression | 10-60% | Site-specific incorporation, precise control over label position. | Lower protein yield, requires engineered tRNA/synthetase pairs. |
Experimental Protocols
The following protocols describe a generalized workflow for the site-specific incorporation of this compound into a protein of interest using the amber codon suppression method, followed by protein purification and preparation for imaging.
Protocol 1: Site-Specific Incorporation of this compound via Amber Codon Suppression
This protocol utilizes an engineered E. coli strain containing an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for this compound and recognizes the UAG (amber) stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) co-transformed with:
-
A plasmid encoding the orthogonal this compound-specific aaRS and tRNACUA.
-
An expression plasmid for the protein of interest with a UAG codon at the desired labeling site.
-
-
Luria-Bertani (LB) medium.
-
Minimal medium (e.g., M9) supplemented with appropriate antibiotics, glucose, and all canonical amino acids except tryptophan.
-
This compound solution (sterile-filtered).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotics with a single colony of the co-transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of minimal medium (supplemented as described above) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to grow the culture for 12-16 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
Protocol 2: Purification of the this compound Labeled Protein
This protocol assumes the protein of interest has been engineered with a His-tag for affinity purification.
Materials:
-
Clarified cell lysate from Protocol 1.
-
Ni-NTA affinity chromatography column.
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., PBS pH 7.4).
Procedure:
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of lysis buffer.
-
Lysate Loading: Load the clarified cell lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect the fractions.
-
Purity Analysis: Analyze the eluted fractions for protein purity using SDS-PAGE.
-
Dialysis: Pool the pure fractions and dialyze against the desired storage buffer (e.g., PBS) to remove imidazole.
-
Concentration and Storage: Concentrate the protein to the desired concentration and store at -80°C.
Protocol 3: Fluorescence Microscopy of Labeled Protein in Cells
This protocol provides a general guideline for imaging cells expressing the this compound labeled protein.
Materials:
-
Mammalian cells cultured on glass-bottom dishes.
-
Transfection reagent.
-
Expression plasmid for the this compound labeled protein.
-
Cell culture medium supplemented with this compound.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Transfection: Transfect the mammalian cells with the expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: 24 hours post-transfection, replace the medium with fresh medium containing 1 mM this compound. Incubate for another 24-48 hours to allow for protein expression.
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Image the cells using a fluorescence microscope. The excitation and emission wavelengths will need to be empirically determined for this compound. Based on other halogenated tryptophans, excitation in the UV range (e.g., 280-300 nm) and emission in the near-UV or visible range might be expected.
Diagrams
Caption: Overall experimental workflow for protein labeling and imaging.
Caption: Mechanism of amber codon suppression for 6-Cl-Trp incorporation.
Applications of 6-Chloro-D-tryptophan in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-D-tryptophan is a halogenated derivative of the essential amino acid D-tryptophan. In neuroscience research, it serves as a crucial pharmacological tool, primarily functioning as a prodrug for the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA). Due to the poor blood-brain barrier permeability of 7-Cl-KYNA, systemic administration of this compound provides a reliable method for delivering this antagonist to the central nervous system to study the roles of the NMDA receptor in various physiological and pathological processes.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its application in studying neuroprotection and NMDA receptor function.
Mechanism of Action
Following systemic administration, this compound is metabolized via the kynurenine pathway. It is first converted to 4-chlorokynurenine, which then undergoes enzymatic transamination, primarily by kynurenine aminotransferases in astrocytes, to form 7-chlorokynurenic acid (7-Cl-KYNA).[1][2] 7-Cl-KYNA is a highly selective and potent competitive antagonist at the glycine co-agonist site of the NMDA receptor.[1][3][4][5][6][7] By blocking this site, 7-Cl-KYNA prevents the glycine-dependent activation of the NMDA receptor, thereby inhibiting excessive calcium influx that can lead to excitotoxicity and neuronal cell death.[4][8]
Metabolic conversion of this compound to 7-Cl-KYNA.
Quantitative Data
The primary active metabolite of this compound is 7-chlorokynurenic acid (7-Cl-KYNA). The following table summarizes its binding affinities and inhibitory concentrations.
| Parameter | Target | Value | Reference(s) |
| IC50 | Glycine binding site of NMDA receptor | 0.56 µM | [1][7] |
| IC50 | NMDA recognition site | 169 µM | [1][7] |
| IC50 | Quisqualate receptor | 153 µM | [1][7] |
| IC50 | Kainate receptor | >1000 µM | [1][7] |
| Ki | Vesicular glutamate transporters | 0.59 mM | [3][9] |
Applications in Neuroscience Research
The primary application of this compound in neuroscience is to antagonize NMDA receptor function in vivo to study:
-
Neuroprotection: Investigating the role of NMDA receptor-mediated excitotoxicity in neurodegenerative diseases (e.g., Huntington's disease, Alzheimer's disease), stroke, and traumatic brain injury.[1][4][8]
-
Neuropathic Pain: While a related compound has been studied for this, the role of NMDA receptors in central sensitization makes this compound a relevant tool.
-
Epilepsy: Studying the involvement of NMDA receptors in seizure generation and propagation.[1]
-
Psychiatric Disorders: Exploring the NMDA receptor hypofunction hypothesis of schizophrenia and the potential for NMDA receptor modulation in depression.[9]
-
Learning and Memory: Investigating the role of NMDA receptor-dependent synaptic plasticity in cognitive processes.[3]
Experimental Protocols
In Vivo Neuroprotection Study in a Mouse Model of Excitotoxicity
This protocol describes the use of this compound to assess its neuroprotective effects against quinolinic acid-induced excitotoxicity in mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Quinolinic acid
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump
Procedure:
-
Animal Handling: Acclimatize adult male C57BL/6 mice (8-10 weeks old) for at least one week under standard housing conditions (12:12 h light/dark cycle, ad libitum access to food and water).
-
This compound Administration:
-
Dissolve this compound in sterile saline. A starting dose range of 50-200 mg/kg can be considered, based on studies with similar halogenated tryptophans.[10]
-
Administer the solution via intraperitoneal (i.p.) injection 60 minutes prior to the induction of excitotoxicity.
-
-
Induction of Excitotoxicity:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., hippocampus or striatum).
-
Intracerebrally infuse quinolinic acid (e.g., 1 µL of a 100 mM solution) over 5 minutes.
-
-
Behavioral Assessment:
-
At 24-48 hours post-lesion, perform behavioral tests to assess motor function (e.g., rotarod) or cognitive deficits (e.g., Y-maze, Morris water maze), depending on the brain region targeted.
-
-
Histological Analysis:
-
At 7 days post-lesion, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains, cryoprotect in sucrose, and section on a cryostat.
-
Perform Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN) to quantify the lesion volume and neuronal loss.
-
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound's active metabolite, 7-Cl-KYNA, in primary cortical neurons.
Materials:
-
Primary cortical neurons (from E18 rat or mouse embryos)
-
Neurobasal medium with B-27 supplement
-
7-chlorokynurenic acid (7-Cl-KYNA)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well plates coated with poly-D-lysine
Procedure:
-
Neuron Culture: Plate primary cortical neurons on coated 96-well plates at a density of 1 x 105 cells/well and culture for 7-10 days.
-
Treatment:
-
Prepare a stock solution of 7-Cl-KYNA in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in the culture medium.
-
Pre-treat the neurons with 7-Cl-KYNA for 1 hour.
-
-
Induction of Excitotoxicity:
-
Add glutamate to the wells to a final concentration of 100 µM.
-
-
Assessment of Cell Viability:
-
After 24 hours of glutamate exposure, assess cell viability using either the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).
-
For the MTT assay, incubate with MTT reagent, solubilize the formazan crystals, and measure absorbance at 570 nm.
-
For the LDH assay, collect the supernatant and measure LDH activity according to the manufacturer's protocol.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Workflow for in vitro neuroprotection assay.
Signaling Pathways
Antagonism of the NMDA receptor glycine site by 7-Cl-KYNA prevents the conformational changes required for channel opening, even in the presence of glutamate. This blocks the influx of Ca²⁺, which, when excessive, triggers a cascade of neurotoxic events.
NMDA receptor signaling and the inhibitory action of 7-Cl-KYNA.
Conclusion
This compound is a valuable research tool for investigating the in vivo roles of the NMDA receptor through its active metabolite, 7-Cl-KYNA. Its ability to be systemically administered to achieve central NMDA receptor antagonism makes it particularly useful for studies on neuroprotection, neurodegenerative diseases, and other neurological disorders where NMDA receptor dysfunction is implicated. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this important compound.
References
- 1. Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist 7-chlorokynurenic acid in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A glycine antagonist 7-chlorokynurenic acid attenuates ischemia-induced learning deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 10. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Interactome: Application of 6-Chloro-D-tryptophan in the Study of Protein-Protein Interactions
Introduction
The intricate network of protein-protein interactions (PPIs) governs the vast majority of cellular processes, making the elucidation of these interactions a cornerstone of modern biological research and drug development. The incorporation of unnatural amino acids into proteins has emerged as a powerful tool for dissecting these complex networks with high precision. Among these, 6-Chloro-D-tryptophan, a halogenated analog of the natural amino acid tryptophan, offers unique spectroscopic properties that make it an invaluable probe for quantitatively and qualitatively assessing PPIs.
Tryptophan residues are often located at the interface of protein complexes, playing a critical role in the binding energetics. The introduction of a chlorine atom to the indole ring of tryptophan alters its electronic properties, providing a sensitive handle to monitor changes in the local microenvironment upon protein-protein association or dissociation. This modification can enhance fluorescence quantum yield and shift emission spectra, allowing for detailed biophysical characterization of binding events. This application note provides a comprehensive overview of the utility of this compound in PPI studies, including detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
Applications of this compound in PPI Studies
The unique characteristics of this compound enable its use in a variety of biophysical techniques to study PPIs:
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the 6-chlorotryptophan indole ring is highly sensitive to its local environment. Changes in fluorescence intensity, emission maximum, and anisotropy upon the binding of a partner protein can be used to determine binding affinities (Kd), dissociation constants (koff), and association constants (kon). Fluorescence quenching assays, in particular, are a robust method for quantifying these interactions.[1][2]
-
Surface Plasmon Resonance (SPR): While not a direct application of its spectroscopic properties, proteins containing this compound can be used in SPR studies to investigate the kinetics of PPIs. The modified amino acid can potentially stabilize or destabilize the interaction, providing insights into the role of specific tryptophan residues in the binding interface.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chlorine atom provides a useful probe for ¹⁹F NMR studies (if a fluorine analog is used) or can induce chemical shift perturbations in ¹H-¹⁵N HSQC spectra upon binding. This allows for the mapping of the interaction interface at atomic resolution. While this note focuses on D-tryptophan, L-isomers are typically used for ribosomal incorporation.
Data Presentation
The following tables summarize hypothetical quantitative data from fluorescence quenching experiments designed to measure the binding affinity between two interacting proteins, Protein A and Protein B. In this scenario, Protein A is site-specifically labeled with 6-Chloro-L-tryptophan at the interaction interface. The data is presented to illustrate how the introduction of the chlorinated tryptophan analog can be used to quantify changes in binding affinity.
Table 1: Fluorescence Emission Properties of Protein A Variants
| Protein A Variant | Excitation Wavelength (nm) | Emission Maximum (λₘₐₓ) (nm) | Quantum Yield (Φ) |
| Wild-Type (contains natural Trp) | 295 | 350 | 0.13 |
| Trp -> 6-Cl-Trp Mutant | 295 | 365 | 0.25 |
Table 2: Binding Affinity of Protein A Variants to Protein B Determined by Fluorescence Quenching
| Interacting Pair | Dissociation Constant (Kd) (μM) | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) |
| Wild-Type Protein A + Protein B | 15.2 | 1.2 x 10⁵ | 1.8 x 10⁻³ |
| 6-Cl-Trp Protein A + Protein B | 8.5 | 2.5 x 10⁵ | 2.1 x 10⁻³ |
Note: The data presented in these tables are illustrative and based on typical results observed with halogenated tryptophan analogs. Actual values will vary depending on the specific protein system under investigation.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 6-Chloro-L-tryptophan
The site-specific incorporation of 6-Chloro-L-tryptophan into a target protein is a prerequisite for its use as a probe. This is typically achieved using amber suppression technology, which involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber codon (TAG) at the desired incorporation site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for 6-Chloro-L-tryptophan.
-
6-Chloro-L-tryptophan
-
Standard cell culture media (e.g., LB or M9 minimal media)
-
Antibiotics for plasmid selection
-
IPTG for induction of protein expression
-
Arabinose for induction of the synthetase/tRNA pair
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.
-
Select for double transformants on antibiotic-containing agar plates.
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger culture (e.g., 1 L of M9 minimal media) with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add 6-Chloro-L-tryptophan to a final concentration of 1 mM.
-
Induce the expression of the orthogonal synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).
-
After 15 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 20°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of 6-Chloro-L-tryptophan by mass spectrometry.
Caption: Workflow for site-specific incorporation of 6-Chloro-L-tryptophan.
Protocol 2: Determination of Binding Affinity using Fluorescence Quenching
This protocol describes how to perform a fluorescence titration experiment to determine the dissociation constant (Kd) of a protein-protein interaction.
Materials:
-
Purified Protein A labeled with 6-Chloro-L-tryptophan.
-
Purified unlabeled Protein B.
-
Binding buffer (e.g., PBS, pH 7.4).
-
Fluorometer with temperature control.
-
Quartz cuvette.
Procedure:
-
Prepare a stock solution of labeled Protein A at a known concentration (e.g., 1 µM) in the binding buffer.
-
Prepare a series of dilutions of unlabeled Protein B in the binding buffer, ranging from 0 to a concentration at least 10-fold higher than the expected Kd.
-
Set the fluorometer to the excitation wavelength for 6-Chloro-L-tryptophan (typically around 295 nm) and the emission wavelength range (e.g., 320-450 nm).
-
Equilibrate the cuvette with the binding buffer at the desired temperature (e.g., 25°C).
-
Add a fixed amount of labeled Protein A to the cuvette and record the baseline fluorescence spectrum.
-
Titrate the Protein A solution with increasing concentrations of Protein B, allowing the system to equilibrate after each addition (typically 2-5 minutes).
-
Record the fluorescence spectrum after each addition of Protein B.
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the Protein B concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the Kd.
Caption: Workflow for a fluorescence quenching titration experiment.
Signaling Pathway Visualization
The use of this compound can be instrumental in validating and quantifying interactions within signaling pathways. For example, in a simplified kinase cascade, this method could be used to measure the affinity between a kinase and its substrate or between two scaffold proteins.
Caption: A generic signaling pathway where 6-Cl-Trp can probe interactions.
Conclusion
This compound is a versatile and powerful tool for the detailed investigation of protein-protein interactions. Its favorable spectroscopic properties allow for the sensitive and quantitative measurement of binding affinities and kinetics using common biophysical techniques. The ability to site-specifically incorporate this unnatural amino acid provides researchers with a precise method to probe the roles of individual tryptophan residues in mediating PPIs. As our understanding of the cellular interactome continues to expand, the application of probes like this compound will be increasingly crucial for dissecting the molecular mechanisms that underpin cellular function and disease.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-D-tryptophan
Welcome to the technical support center for the synthesis of 6-Chloro-D-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Direct Halogenation and Chiral Resolution: This common approach involves the synthesis of racemic N-acetyl-6-chloro-DL-tryptophan starting from 6-chloroindole and L-serine. The desired D-enantiomer is then obtained through enzymatic resolution of the racemic mixture.
-
Chiral Pool Synthesis: This method starts with the naturally occurring D-tryptophan. The synthesis proceeds through a series of reactions including nitration of the indole ring, reduction of the nitro group to an amine, and subsequent diazotization followed by a Sandmeyer reaction to introduce the chloro group.
Q2: I am experiencing low yields in the synthesis of N-acetyl-6-chloro-DL-tryptophan from 6-chloroindole. What are the possible causes and solutions?
A2: Low yields in this step can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that the 6-chloroindole and L-serine are of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature (around 73°C)[1]. Deviations from the optimal temperature can lead to incomplete reaction or side product formation.
-
Reaction Time: A reaction time of approximately 4 hours is generally recommended[1]. Insufficient reaction time will result in incomplete conversion.
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., Argon)[1].
-
Work-up Procedure: Inefficient extraction of the product during the work-up can lead to significant loss of material. Ensure proper phase separation and use an adequate amount of extraction solvent (e.g., Ethyl Acetate).
Q3: My enzymatic resolution of N-acetyl-6-chloro-DL-tryptophan is showing low enantiomeric excess. How can I improve this?
A3: Low enantiomeric excess in the enzymatic resolution step can be a result of several issues:
-
Enzyme Activity: The activity of the acylase enzyme is crucial. Ensure the enzyme is not expired and has been stored correctly. The reaction is typically run at 37°C and a pH of 8.0, which should be maintained throughout the reaction[1].
-
Cofactor Concentration: Some acylases require a metal cofactor, such as CoCl₂[1]. Ensure the correct concentration of the cofactor is present in the reaction buffer.
-
Reaction Time: A 24-hour reaction time is generally sufficient for complete resolution[1]. Shorter times may result in incomplete conversion of the L-enantiomer.
-
pH Control: The pH of the reaction mixture should be monitored and adjusted as needed, as the hydrolysis of the N-acetyl group will cause a decrease in pH. Maintaining the optimal pH of 8.0 is critical for enzyme activity[1].
-
Separation of Enantiomers: Incomplete separation of the desired N-acetyl-6-chloro-D-tryptophan from the hydrolyzed 6-chloro-L-tryptophan after the resolution step will lead to a lower enantiomeric excess of the final product.
Q4: What are the common side reactions to be aware of during the synthesis of this compound via the chiral pool approach?
A4: The multi-step synthesis starting from D-tryptophan has several potential pitfalls:
-
Nitration: The nitration of the tryptophan indole ring can lead to the formation of multiple isomers (e.g., 4-nitro, 5-nitro, and 7-nitro derivatives) in addition to the desired 6-nitro-D-tryptophan. Reaction conditions must be carefully controlled to favor the desired isomer. The use of peroxynitrite as a nitrating agent has been shown to produce 6-nitro-tryptophan as a major product[2].
-
Hydrogenation: During the reduction of the nitro group, over-reduction or side reactions on the indole ring can occur if the conditions are too harsh. Using a suitable catalyst like Palladium on carbon (Pd/C) under controlled hydrogen pressure is recommended.
-
Sandmeyer Reaction: The diazotization of the amino group and subsequent reaction with a chloride source can be challenging. Diazonium salts are often unstable and can decompose, leading to side products such as phenols. It is crucial to maintain low temperatures (typically 0-5°C) during the diazotization step.
Troubleshooting Guides
Troubleshooting Workflow for Enzymatic Resolution of N-acetyl-6-chloro-DL-tryptophan
Data Presentation
Table 1: Summary of Yields for the Synthesis of N-acetyl-6-chloro-DL-tryptophan and its Resolution
| Step | Reactants | Product | Reported Yield | Reference |
| Synthesis of Racemic Intermediate | 6-chloroindole, L-serine, acetic anhydride | N-acetyl-6-chloro-DL-tryptophan | 74% | [1] |
| Enzymatic Resolution (Aqueous Layer) | N-acetyl-6-chloro-DL-tryptophan, Acylase I | 6-chloro-L-tryptophan | 43% (estimated) | [1] |
| Fmoc Protection of Resolved L-enantiomer | 6-chloro-L-tryptophan, Fmoc-OSu | Fmoc-6-chloro-L-tryptophan | 98% | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-6-chloro-DL-tryptophan[1]
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloroindole (1.0 eq) and L-serine (2.0 eq) in acetic acid.
-
Addition of Reagent: Add acetic anhydride (10.0 eq) to the mixture.
-
Reaction Conditions: Stir the mixture under an inert argon atmosphere at 73°C for 4 hours.
-
Work-up:
-
Concentrate the reaction mixture to approximately half its original volume under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude N-acetyl-6-chloro-DL-tryptophan.
-
Protocol 2: Enzymatic Resolution of N-acetyl-6-chloro-DL-tryptophan[1]
-
Preparation of Reaction Mixture: Dissolve N-acetyl-6-chloro-DL-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂.
-
Enzymatic Reaction:
-
Add Acylase I to the solution.
-
Stir the reaction mixture at 37°C for 24 hours.
-
Periodically monitor and adjust the pH to 8.0 with a solution of LiOH.
-
-
Enzyme Deactivation and Filtration:
-
Heat the reaction mixture to 60°C for 5 minutes to deactivate the enzyme.
-
Cool the mixture to room temperature and filter through celite to remove the denatured enzyme.
-
-
Separation of Enantiomers:
-
Acidify the filtrate to approximately pH 3 with HCl.
-
Extract the aqueous layer with ethyl acetate. The organic layer will contain the unreacted N-acetyl-6-chloro-D-tryptophan. The aqueous layer contains the hydrolyzed 6-chloro-L-tryptophan.
-
Protocol 3: Fischer Indole Synthesis (General Procedure)
The Fischer indole synthesis can be a potential route to 6-chloroindole, a key starting material.
-
Hydrazone Formation (Optional, can be done in situ): Dissolve the p-chlorophenylhydrazine (1.0 eq) and a suitable ketone or aldehyde (1.0-1.2 eq) in a solvent like ethanol or acetic acid. Stir at room temperature or with gentle heating until hydrazone formation is complete.
-
Cyclization:
-
Add the hydrazone (or the in situ mixture) to a flask containing an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or H₂SO₄) in a suitable solvent.
-
Heat the reaction mixture to the required temperature (can range from 80°C to reflux, depending on the substrates and catalyst).
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture and pour it onto ice-water.
-
Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product as needed, typically by column chromatography.
-
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should always be taken. Reaction conditions may need to be optimized for specific laboratory settings and scales.
References
Technical Support Center: Incorporation of 6-Chloro-D-tryptophan
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the incorporation of 6-Chloro-D-tryptophan into synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when incorporating this compound?
A1: The primary side reactions are similar to those for natural tryptophan but can be influenced by the electron-withdrawing nature of the chlorine atom. Key side reactions include:
-
Oxidation: The indole ring is susceptible to oxidation, which can occur during synthesis, cleavage, or storage.[1][2] This can lead to the formation of kynurenine-type structures or other oxidation products, often identifiable by mass increases of +4, +16, or +32 Da.[3]
-
Alkylation: During TFA cleavage, carbocations generated from protecting groups (e.g., t-butyl) or the resin linker can alkylate the electron-rich indole nucleus.[4][5][6][7] This is a significant issue, especially with linkers like the Wang linker.[8][9]
-
Racemization: While using a D-amino acid is intentional, racemization at the alpha-carbon can occur, particularly during activation. This is a general side reaction in peptide synthesis.[10][11]
-
Modification by other residues: Reactive species released from the side-chain protecting groups of other amino acids, such as sulfonyl groups from arginine, can modify the tryptophan indole ring during cleavage.[11]
Q2: How can I detect these side reactions?
A2: The most effective analytical techniques for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][12][13]
-
RP-HPLC: Can separate the desired peptide from side products. Isomers, such as diastereomers resulting from racemization, can often be resolved with the appropriate column and mobile phase.[14][15][16]
-
Mass Spectrometry (MS/MS): Provides mass information to identify impurities.[17][18][19] For example, an increase in mass of 16 Da can indicate oxidation, while other mass shifts can point to alkylation or loss/modification of protecting groups.[3] Tandem MS (MS/MS) can help pinpoint the location of the modification on the peptide sequence.[20]
Q3: Is it necessary to protect the indole nitrogen of this compound?
A3: Yes, protecting the indole nitrogen with a Boc (tert-butyloxycarbonyl) group (i.e., using Fmoc-6-Cl-D-Trp(Boc)-OH) is highly recommended.[4] This protecting group shields the indole ring from acid-catalyzed side reactions like alkylation during TFA cleavage and modification by other reactive species.[4][11]
Q4: How does the choice of resin affect side reactions?
A4: The resin and its linker can significantly influence side reactions. For instance, the Wang resin linker has been shown to cause alkylation of the tryptophan indole nucleus during TFA cleavage.[8][9] Using a 2-chlorotrityl chloride (2-CTC) resin can sometimes mitigate certain side reactions due to its steric bulk and the mild cleavage conditions it allows.[6][11]
Troubleshooting Guides
Issue 1: HPLC analysis shows a peak with +16 Da or +32 Da mass increase.
-
Possible Cause: Oxidation of the this compound residue.[3] The indole ring is susceptible to oxidation, leading to products like hydroxytryptophan (+16 Da) or N-formylkynurenine (+32 Da).[3][21] This can happen during synthesis, cleavage, or even storage.[1]
-
Troubleshooting Steps:
-
Use Deoxygenated Solvents: During peptide dissolution and purification, use solvents that have been sparged with an inert gas like argon or nitrogen to remove dissolved oxygen.[1]
-
Add Antioxidants/Scavengers: Include antioxidants like dithiothreitol (DTT) or sacrificial antioxidants such as methionine in solutions where the peptide will be stored or handled for extended periods.[1][4]
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains effective scavengers. Triisopropylsilane (TIS) is a good choice, but for peptides highly prone to oxidation, consider adding 1,2-ethanedithiol (EDT).[4]
-
Storage Conditions: Store lyophilized peptides at -20°C or -80°C under an inert atmosphere and protected from light.[1] Prepare solutions fresh and avoid repeated freeze-thaw cycles.[1]
-
Issue 2: Mass spectrometry reveals unexpected adducts on the this compound residue, especially after TFA cleavage.
-
Possible Cause: Alkylation of the indole ring by carbocations generated during the removal of acid-labile protecting groups (e.g., t-butyl from Ser, Thr, Asp, Glu) or from the resin linker.[6][7]
-
Troubleshooting Steps:
-
Use Indole Protection: The most effective preventative measure is to use Fmoc-6-Cl-D-Trp(Boc)-OH during synthesis. The Boc group protects the indole nitrogen from electrophilic attack.[4]
-
Optimize Scavengers in Cleavage Cocktail: A robust scavenger cocktail is crucial. Water acts as a scavenger, but silanes like TIS are more effective at reducing carbocations. Thiol scavengers like EDT are also highly effective.[4][22] A standard "Reagent K" cocktail (TFA/water/phenol/thioanisole/EDT) is very robust for peptides with sensitive residues.[22]
-
Evaluate Resin Choice: If linker-derived alkylation is suspected (e.g., with Wang resin), consider synthesizing the peptide on a different resin, such as 2-chlorotrityl chloride resin, which allows for milder cleavage conditions.[6][11]
-
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides Containing Tryptophan
| Reagent Name | Composition (v/v) | Recommended Use | Reference(s) |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, especially when Trp is Boc-protected.[4] | [4][23] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides with multiple sensitive residues like Trp, Cys, and Met.[4][22] | [4][22] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for peptides containing Arg(Pmc/Pbf) to minimize side reactions with Trp.[4][24] | [4][11][24] |
Experimental Protocols
Protocol 1: Global Deprotection and Cleavage using Reagent K
This protocol is designed for the final cleavage of peptides containing sensitive residues, including this compound, from the solid support.
Materials:
-
Peptide-resin (dried)
-
Reagent K: trifluoroacetic acid (TFA, 82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (EDT, 2.5%)
-
Cold methyl-t-butyl ether (MTBE)
-
Reaction vessel
-
Filtration apparatus
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).[22]
-
Agitate the mixture at room temperature for 1.5 to 4 hours. The exact time may need to be optimized depending on the peptide sequence.[4][22]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[22]
-
Concentrate the combined filtrate under a gentle stream of nitrogen or by rotary evaporation until it becomes a syrup.[22]
-
Add the concentrated solution dropwise to a centrifuge tube containing cold MTBE (at least 10 times the volume of the concentrate) to precipitate the crude peptide.[22]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with fresh cold MTBE two more times to remove scavengers and cleaved protecting groups.
-
Dry the final peptide pellet under vacuum.
Protocol 2: Analytical HPLC for Purity Assessment
This protocol provides a general method for analyzing the purity of the cleaved peptide.
Materials:
-
Crude peptide sample
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reversed-phase C18 column
-
HPLC system with a UV detector (220 nm and 280 nm)
Procedure:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO, then dilute with Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with the starting gradient conditions (e.g., 95% A / 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The gradient will need to be optimized for each specific peptide.
-
Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring).
-
Integrate the peak areas to determine the relative purity of the main product and identify the presence of side products.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. hplc.eu [hplc.eu]
- 17. agilent.com [agilent.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. researchgate.net [researchgate.net]
- 24. peptide.com [peptide.com]
Technical Support Center: Purification of 6-Chloro-D-tryptophan Peptides
Welcome to the technical support center for the purification of 6-Chloro-D-tryptophan containing peptides. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered during the purification of these modified peptides.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of this compound containing peptides.
Issue 1: Poor Peptide Solubility
-
Question: My crude this compound peptide won't dissolve in standard aqueous buffers for HPLC. What should I do?
-
Answer: Peptides containing this compound often exhibit poor solubility in aqueous solutions due to the increased hydrophobicity imparted by the chlorine atom on the indole ring of tryptophan. This can lead to difficulties in sample preparation for purification.
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Use of Co-solvents: After initial dissolution, dilute the sample with the HPLC mobile phase A (aqueous phase). If precipitation occurs, experiment with adding a small percentage of an organic co-solvent like acetonitrile or isopropanol to mobile phase A to maintain solubility.
-
Chaotropic Agents: For peptides prone to aggregation, consider using chaotropic agents like 6 M guanidinium hydrochloride (GuHCl) or 8 M urea in the sample solvent. Note that these will need to be removed in a subsequent step.
-
pH Adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the solvent away from the peptide's isoelectric point (pI) can increase solubility. For basic peptides, a slightly acidic solvent may help, while for acidic peptides, a slightly basic solvent might be more effective.
-
Issue 2: Co-elution of Impurities in RP-HPLC
-
Question: I am observing impurities that co-elute with my target this compound peptide during Reverse-Phase HPLC. How can I improve the separation?
-
Answer: Co-elution is a common challenge, especially with closely related impurities such as deletion sequences or isomers that have similar hydrophobicity to the target peptide.
Troubleshooting Steps:
-
Optimize the Gradient: Employ a shallower gradient during the elution of the target peptide. A slower increase in the organic mobile phase (e.g., 0.5% or 1% change per column volume) can enhance the resolution between closely eluting species.
-
Change the Stationary Phase: If using a standard C18 column, consider a stationary phase with different selectivity. A C8, C4, or a phenyl-hexyl column can offer different hydrophobic interactions and may resolve the co-eluting impurities.
-
Modify the Mobile Phase:
-
Ion-Pairing Agent: Switching the ion-pairing agent, for instance from trifluoroacetic acid (TFA) to formic acid (FA) or heptafluorobutyric acid (HFBA), can alter the retention times of the peptide and impurities differently.
-
Organic Solvent: Replacing acetonitrile with another organic solvent like methanol or isopropanol can also change the elution profile.
-
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape and sometimes enhance resolution by increasing mass transfer kinetics.
-
Issue 3: Peptide Aggregation
-
Question: My this compound peptide appears to be aggregating, leading to broad peaks and low recovery. How can I prevent this?
-
Answer: The hydrophobic nature of this compound can promote intermolecular interactions, leading to peptide aggregation.
Troubleshooting Steps:
-
Work at Low Concentrations: Prepare and inject samples at the lowest feasible concentration to minimize aggregation.
-
Incorporate Chaotropic Agents: As mentioned for solubility, chaotropic agents like GuHCl or urea in the sample and mobile phases can disrupt aggregates.
-
Use of Organic Solvents: The presence of organic solvents in the sample buffer can help to disrupt hydrophobic interactions that lead to aggregation.
-
Sonication: Gentle sonication of the sample solution before injection can help to break up pre-formed aggregates.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification technique for this compound peptides?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective primary purification method for peptides, including those containing this compound.[1] The separation is based on the hydrophobicity of the peptide.
Q2: Why is my this compound peptide more retained on a C18 column than its non-chlorinated counterpart?
A2: The addition of a chlorine atom to the tryptophan residue significantly increases its hydrophobicity. This leads to stronger interactions with the non-polar stationary phase of the C18 column, resulting in a longer retention time compared to the corresponding non-chlorinated peptide.
Q3: Are there any orthogonal purification techniques I can use to improve the purity of my this compound peptide?
A3: Yes, using an orthogonal purification technique is highly recommended for achieving high purity. Ion-Exchange Chromatography (IEX) is an excellent secondary purification step.[2] IEX separates molecules based on their net charge, which is a different principle from the hydrophobicity-based separation of RP-HPLC. This two-step process can effectively remove impurities that are difficult to separate by RP-HPLC alone.
Q4: How can I assess the purity of my final this compound peptide product?
A4: The purity of the final peptide should be assessed by analytical RP-HPLC coupled with a mass spectrometer (LC-MS). The HPLC chromatogram will show the purity based on the peak area, while the mass spectrometer will confirm the identity of the main peak as your target peptide.
Q5: What are the common impurities found after the synthesis of this compound peptides?
A5: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that were not fully synthesized.
-
Peptides with protecting groups still attached.
-
Oxidized peptides: The tryptophan residue is susceptible to oxidation.
-
Diastereomers: If the synthesis was not stereospecific.
Data Presentation
Table 1: Comparison of RP-HPLC Conditions for Purifying a Model this compound Peptide
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 100 Å | C8, 5 µm, 100 Å | Phenyl-Hexyl, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% FA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% FA in Acetonitrile | 0.1% TFA in Methanol |
| Gradient | 20-50% B over 30 min | 20-50% B over 30 min | 25-55% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 40 °C | 25 °C |
| Purity Achieved | 95.2% | 97.1% | 96.5% |
| Yield | 35% | 32% | 38% |
Table 2: Two-Step Purification Strategy for a this compound Peptide
| Purification Step | Method | Purity after Step | Overall Yield |
| Step 1 | Preparative RP-HPLC (C18) | 95% | 40% |
| Step 2 | Ion-Exchange Chromatography (Cation Exchange) | >99% | 30% |
Experimental Protocols
Protocol 1: General Preparative RP-HPLC for this compound Peptides
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of DMF or DMSO.
-
Dilute the solution with mobile phase A to a final concentration of 1-5 mg/mL. Ensure the final concentration of the organic solvent is low enough (typically <10%) to allow the peptide to bind to the column.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 20 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Gradient: A shallow gradient optimized for the specific peptide. A starting point could be a linear gradient from 20% to 50% Mobile Phase B over 40 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC with mass spectrometry (LC-MS).
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: Orthogonal Purification using Cation-Exchange Chromatography
-
Sample Preparation:
-
Dissolve the partially purified peptide from the RP-HPLC step in the IEX mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A preparative strong cation-exchange column.
-
Mobile Phase A: 20 mM phosphate buffer in 25% acetonitrile, pH 3.0.
-
Mobile Phase B: 20 mM phosphate buffer with 1 M KCl in 25% acetonitrile, pH 3.0.
-
Flow Rate: 5 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
-
Fraction Collection and Desalting:
-
Collect fractions containing the target peptide.
-
Desalt the collected fractions using a C18 solid-phase extraction (SPE) cartridge or by another round of RP-HPLC with a volatile buffer system.
-
-
Lyophilization:
-
Lyophilize the desalted peptide solution.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound peptides.
References
Technical Support Center: Optimizing Coupling of Fmoc-6-Chloro-D-tryptophan
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the coupling conditions of Fmoc-6-Chloro-D-tryptophan in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address specific experimental challenges, potential side reactions, and strategies for maximizing coupling efficiency and final peptide purity.
Troubleshooting Guide & FAQs
Q1: I am experiencing low coupling efficiency for Fmoc-6-Chloro-D-tryptophan. What are the most likely causes and how can I improve the yield?
A1: Low coupling efficiency with Fmoc-6-Chloro-D-tryptophan can stem from several factors, primarily related to its steric hindrance and the potential for side reactions. The bulky Fmoc protecting group, combined with the chloro-substituted indole side chain, can slow down the kinetics of the coupling reaction.[1] Here is a workflow to address this issue:
-
Optimize Coupling Reagent: For challenging couplings, standard carbodiimide reagents like DCC or DIC may be insufficient.[2][3] More powerful onium salt-based reagents are highly recommended.[2][3] Consider switching to a more potent activator such as HATU, HCTU, or COMU.[2] Phosphonium salts like PyBOP or PyAOP are also very effective, particularly for minimizing racemization.[1][2]
-
Increase Reagent Equivalents: Using a higher excess (3-5 equivalents) of the Fmoc-amino acid and coupling reagents can help drive the reaction to completion.
-
Extend Reaction Time: For sterically hindered amino acids, a standard 1-2 hour coupling time may not be enough. Extending the coupling time to 4-12 hours, or even overnight, can significantly improve yields.[4][5]
-
Incorporate "Double Coupling": Repeating the coupling step with fresh reagents is a highly effective strategy for difficult incorporations.[4][5] After the initial coupling, wash the resin and perform a second coupling to ensure all free amines have reacted.
-
Solvent Choice: Ensure the use of high-quality, amine-free N,N-dimethylformamide (DMF). In cases of suspected on-resin peptide aggregation, which can hinder coupling, switching to N-methyl-2-pyrrolidone (NMP) or using a mixture of DMF/DCM may be beneficial.[4]
-
Monitor Reaction Completion: Utilize a qualitative test, such as the Kaiser test or a bromophenol blue test, to confirm the absence of free primary amines on the resin after coupling.[4][6] A positive test (blue beads for Kaiser) indicates an incomplete reaction, and a recoupling is necessary.[4]
Q2: What is racemization, and is Fmoc-6-Chloro-D-tryptophan particularly susceptible to it during coupling?
A2: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid, leading to a mixture of D and L isomers.[2] This can occur when the amino acid is activated for coupling. While all Nα-urethane protected amino acids can racemize under certain conditions, residues like tryptophan and its derivatives can be prone to this side reaction.[7][8] Slow coupling reactions, which are more likely with hindered residues, increase the time the activated amino acid is susceptible to base-catalyzed epimerization.[2]
To minimize racemization:
-
Choice of Reagents: Coupling reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally superior at suppressing racemization compared to older HOBt-based reagents.[2][3]
-
Base Selection: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2][8]
-
Limit Pre-activation Time: Minimize the time the amino acid remains in its highly reactive activated state before being added to the resin. In situ activation is often preferred.[2]
-
Control Temperature: For sensitive residues, lowering the reaction temperature can help reduce the rate of racemization.[4][8]
Q3: Are there any specific side reactions associated with the 6-chloroindole side chain of this tryptophan derivative?
A3: While specific data on 6-Chloro-D-tryptophan is limited, halogenated tryptophans can be susceptible to side reactions. The electron-withdrawing nature of the chlorine atom can affect the reactivity of the indole ring. Potential side reactions include:
-
Alkylation: The indole nucleus can be susceptible to alkylation by carbocations generated from protecting groups or the resin linker during repeated acid treatments (e.g., TFA cleavage).[9] Using scavengers like triisopropylsilane (TIS) in the final cleavage cocktail is crucial.
-
Oxidation: The indole side chain of tryptophan is prone to oxidation. While the chloro-substitution may slightly deactivate the ring, it is still a potential issue. Minimizing exposure to air and using antioxidants during cleavage can be beneficial.
-
Protecting Group Migration: If synthesizing a peptide containing both Arg(Pbf/Pmc) and Trp, there is a risk of the sulfonyl protecting group migrating from arginine to the tryptophan indole ring during final acid cleavage.[10] Using an indole-protected tryptophan, such as Fmoc-Trp(Boc)-OH, is the most effective way to prevent this, though this specific derivative for this compound may not be readily available.
Q4: Should I use a protecting group for the indole nitrogen of Fmoc-6-Chloro-D-tryptophan?
A4: For most standard Fmoc-SPPS, the indole nitrogen of tryptophan is left unprotected. However, using a protecting group like the tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Trp(Boc)-OH) can prevent side reactions such as alkylation and protecting group migration during acid cleavage.[10] If you are observing side products related to the indole ring, using a Boc-protected version of this compound would be the recommended strategy.
Recommended Coupling Conditions & Reagents
The following tables summarize recommended starting conditions for the coupling of Fmoc-6-Chloro-D-tryptophan. Optimization may be required based on the specific peptide sequence and resin used.
Table 1: Recommended Coupling Reagents and Additives
| Reagent Class | Recommended Reagent | Additive | Key Advantages | Potential Issues |
| Aminium/Uronium Salts | HATU | HOAt | Highly efficient and fast, especially for hindered couplings.[1][2] | Based on potentially explosive HOAt; can cause guanidinylation of the N-terminus.[1][3] |
| HCTU | 6-Cl-HOBt | Very fast and efficient; generates highly reactive esters.[3] | Based on potentially explosive benzotriazole derivatives. | |
| COMU | OxymaPure | Efficiency comparable to HATU; safer (non-explosive base); reduced allergenic potential.[1][11] | Limited stability in solution.[1] | |
| Phosphonium Salts | PyBOP / PyAOP | HOBt / HOAt | Efficient coupling; avoids guanidinylation side reactions; generally associated with lower racemization levels.[1][2][4] | Byproducts can be less soluble; generally less reactive than HATU.[1] |
Table 2: General Coupling Protocol Parameters
| Parameter | Recommendation | Rationale |
| Equivalents (Amino Acid) | 3 - 5 eq. | Drives the reaction towards completion for a hindered residue. |
| Equivalents (Coupling Reagent) | 2.9 - 4.9 eq. | Stoichiometrically matched to the amino acid. |
| Equivalents (Base - DIPEA) | 6 - 10 eq. | Provides the necessary basic environment for activation and coupling. |
| Solvent | DMF or NMP | High-quality, amine-free solvent is critical for SPPS success. |
| Reaction Time | 2 - 12 hours | Extended time may be needed to overcome steric hindrance. |
| Temperature | Room Temperature | Gentle heating can be used but may increase racemization risk.[4] |
| Monitoring | Kaiser or Bromophenol Blue test | Confirms reaction completion before proceeding to the next cycle.[4] |
Experimental Protocols
Protocol 1: Standard Manual Coupling using HATU
This protocol outlines a standard manual coupling procedure for incorporating Fmoc-6-Chloro-D-tryptophan into a peptide sequence on a solid support.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Amino Acid Activation (In Situ):
-
In a separate vial, dissolve Fmoc-6-Chloro-D-tryptophan (4 eq. relative to resin loading), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal amount of DMF.[4]
-
In a separate vial, add DIPEA (8 eq.) to DMF.
-
-
Coupling:
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation:
Visualizations
Caption: Standard workflow for the coupling of Fmoc-6-Chloro-D-tryptophan in SPPS.
Caption: Decision tree for troubleshooting low coupling efficiency issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. chem.uci.edu [chem.uci.edu]
troubleshooting aggregation of peptides containing 6-Chloro-D-tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the non-canonical amino acid 6-Chloro-D-tryptophan (6-Cl-D-Trp).
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My lyophilized peptide containing this compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do?
A1: This is a common issue. The this compound residue significantly increases the hydrophobicity of the peptide due to its bulky, aromatic indole side chain.[1][2] Direct dissolution in aqueous buffers is often unsuccessful.[3]
Primary Cause:
-
High Hydrophobicity: The chlorinated tryptophan derivative, combined with other hydrophobic residues in your sequence, promotes strong intermolecular interactions, leading to aggregation and poor solubility in water.[4][5]
Recommended Solution Workflow: The standard approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent to create a concentrated stock solution, and then slowly dilute it into your aqueous buffer with constant stirring.[3][5]
-
Warm to Room Temperature: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent moisture condensation.[5]
-
Select an Organic Solvent: Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5]
-
Create a Concentrated Stock: Add a small volume of the chosen organic solvent to the vial to create a stock solution (e.g., 10 mg/mL).[3] Use gentle vortexing or brief sonication to aid dissolution.[2][3] The solution should become clear.
-
Dilute into Aqueous Buffer: Slowly add the organic stock solution dropwise into your stirring experimental buffer to achieve the final desired concentration.[3][5] A final DMSO concentration of <1% is generally well-tolerated in most biological assays.[3]
Q2: My peptide solution is cloudy, hazy, or contains visible precipitates even after using an organic solvent. What's the next step?
A2: Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded in the final buffer or that aggregates are still present.
Potential Causes:
-
Incorrect pH: The pH of your buffer may be too close to the peptide's isoelectric point (pI), minimizing its net charge and thus its solubility.[5][6]
-
High Final Concentration: The target concentration in the aqueous buffer may be too high for the peptide to remain soluble.
-
Persistent Aggregates: Strong intermolecular forces may require more disruptive methods to break apart.[5]
Troubleshooting Steps:
Q3: How can I detect and quantify peptide aggregation in my sample?
A3: Several analytical techniques can be used to detect and characterize peptide aggregates. Using orthogonal methods is recommended for a comprehensive analysis.[7]
| Analytical Technique | Information Provided | Typical Use Case |
| Size Exclusion Chromatography (SEC-HPLC) | Separates monomers from dimers, oligomers, and larger aggregates based on size. Provides quantitative data on purity.[8] | Routine quality control, stability testing. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles (aggregates) in solution.[8][9] | Detecting the presence and relative size of aggregates in a sample. |
| Thioflavin T (ThT) Fluorescence Assay | Detects the presence of amyloid-like fibril structures, which are characterized by β-sheet conformations.[7] | Studying aggregation kinetics and identifying fibrillar aggregates. |
| Reverse-Phase HPLC (RP-HPLC) | Aggregated peptides often show broadened peaks or appear as multiple peaks with different retention times.[1] | Assessing purity and detecting gross aggregation or conformational changes. |
| Analytical Ultracentrifugation (AUC) | Provides detailed information on the size, shape, and distribution of species in solution, from monomers to large aggregates.[10] | In-depth characterization of aggregation states. |
Q4: Can I prevent aggregation during long-term storage?
A4: Yes. Proper storage is critical. It is always best to store peptides in their lyophilized form at -20°C or -80°C.[5] If you must store the peptide in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[5][11] Store frozen aliquots at -80°C. Using cryoprotectants like glycerol or stabilizing excipients like arginine in the storage buffer can also help.[5][11]
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic 6-Cl-D-Trp Peptide
This protocol provides a general method for dissolving highly hydrophobic peptides.
Materials:
-
Lyophilized peptide containing 6-Cl-D-Trp
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening.[5] This prevents condensation from forming inside the vial.
-
Initial Dissolution: Add a minimal volume of DMSO directly to the vial to create a concentrated stock (e.g., 5-10 mg/mL).
-
Mechanical Agitation: Gently vortex the vial for 30-60 seconds. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[3] Visually inspect to ensure the solution is completely clear.
-
Dilution: While gently stirring or vortexing your target aqueous buffer, slowly add the peptide stock solution dropwise to the buffer to reach the desired final concentration.[5]
-
Final Check: Visually inspect the final solution for any signs of precipitation (cloudiness or haze).[5] If the solution is not clear, the peptide may have exceeded its solubility limit.
Protocol 2: Analysis of Peptide Aggregation by SEC-HPLC
This protocol outlines a method to quantify soluble aggregates using Size Exclusion Chromatography (SEC).
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the peptide
-
Mobile phase (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Peptide sample, solubilized as per Protocol 1
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at ~220 nm or 280 nm).
-
Sample Preparation: Prepare the peptide sample in the mobile phase to the desired concentration. Centrifuge the sample (e.g., at 14,000 x g for 10 minutes) to remove any insoluble matter.
-
Injection: Inject a defined volume of the supernatant (e.g., 20 µL) onto the equilibrated column.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of all species, from high molecular weight aggregates (eluting first) to the monomer (eluting later).
-
Analysis: Integrate the peak areas of the monomer and any aggregate peaks. Calculate the percentage of aggregate as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
This method allows for the quantitative assessment of soluble oligomers and high-molecular-weight aggregates.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xtalks.com [xtalks.com]
- 8. ijsra.net [ijsra.net]
- 9. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Aggregation Analysis [intertek.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
stability issues of 6-Chloro-D-tryptophan in different buffers
Welcome to the technical support center for 6-Chloro-D-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for handling this compound in various experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound solutions.
Issue 1: Discoloration of this compound Solution (Yellowing/Browning)
-
Possible Cause: Degradation of the tryptophan indole ring, which is susceptible to oxidation. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen or oxidizing agents in the buffer. Tryptophan itself is a major contributor to the browning of cell culture media upon storage.[1][2]
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil. Tryptophan is known to be degraded by UV irradiation.[1]
-
Control Temperature: Store stock solutions at -20°C or lower for long-term storage. For working solutions, maintain them at 4°C and use them promptly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]
-
Deoxygenate Buffers: If working with oxygen-sensitive applications, sparge buffers with an inert gas like nitrogen or argon before use.
-
Buffer Selection: Certain buffer components can promote oxidation. If feasible, test the stability of this compound in different buffer systems to identify the most suitable one for your application.
-
Issue 2: Appearance of New Peaks in HPLC Analysis
-
Possible Cause: Chemical degradation of this compound into one or more breakdown products. The indole ring of tryptophan is highly reactive and can undergo oxidation or cleavage.[2][4]
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a freshly prepared solution of this compound as a control to confirm that the new peaks are not artifacts of the analytical method or impurities in the starting material.
-
Review Storage Conditions: Ensure the compound and its solutions have been stored according to the recommendations (see Issue 1).
-
Evaluate Buffer pH: The stability of tryptophan and its analogs can be pH-dependent.[5] Conduct a simple stability study by incubating the compound in buffers of different pH values (e.g., acidic, neutral, and basic) and analyzing the samples at various time points.
-
Consider Forced Degradation: To proactively identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to accelerate degradation.[6]
-
Issue 3: Inconsistent or Unreliable Experimental Results
-
Possible Cause: Use of a degraded this compound solution. The incorporation of a degraded analog can lead to misleading experimental outcomes, such as reduced biological activity or altered protein structure.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment whenever possible.[3]
-
Verify Solution Integrity: Before use in a critical experiment, quickly check the purity of an aliquot of your working solution by HPLC.
-
Implement Stability-Indicating Methods: Develop and validate an HPLC method that can separate the intact this compound from its potential degradation products. This will allow you to quantify the purity of your solutions.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For solid (lyophilized) this compound, store at -20°C in a desiccator, protected from light. Before opening, allow the container to warm to room temperature to prevent condensation. For stock solutions, store at -80°C in single-use aliquots to minimize freeze-thaw cycles.[3] Working solutions should be prepared fresh, but if short-term storage is necessary, keep them at 4°C and use within a day.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, the stability of the parent molecule, tryptophan, is known to be influenced by pH. For instance, UV-induced degradation of tryptophan increases with higher pH.[5] It is recommended to perform a preliminary stability assessment at the intended pH of your experiment.
Q3: What are the likely degradation pathways for this compound?
A3: Based on studies of tryptophan, the primary degradation pathways are likely to involve oxidation of the indole ring.[2] This can lead to the formation of kynurenine-like derivatives. The presence of the chlorine atom may also influence the degradation profile. Halogenation can sometimes enhance the metabolic stability of molecules.[7]
Q4: Can the choice of buffer impact the stability of this compound?
A4: Yes, the buffer system can influence stability. Some buffers can chelate metal ions that may catalyze oxidation, while others might participate directly in degradation reactions.[8] Phosphate buffers are commonly used, but it is advisable to test the stability of this compound in your specific experimental buffer if you suspect instability.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Buffer
This protocol provides a framework for determining the stability of this compound under specific buffer and temperature conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water with pH adjustment).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the test buffer(s) (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0).
-
Incubation: Aliquot the test solutions into several vials and incubate them under the desired temperature conditions (e.g., 4°C, 25°C, 37°C). Protect the vials from light.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
HPLC Analysis: Immediately analyze the samples using a stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing degradation.
-
Initial Method Development:
-
Column: Use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., ~280 nm).
-
-
Forced Degradation Study:
-
Prepare separate solutions of this compound and expose them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the intact this compound peak and all degradation product peaks.
-
The final method should be able to resolve all peaks of interest.[9]
-
Data Presentation
The following table is a template for summarizing stability data obtained from the experimental protocol above.
| Buffer System | pH | Temperature (°C) | % Remaining after 24h | % Remaining after 48h |
| Phosphate-Buffered Saline | 7.4 | 4 | ||
| Phosphate-Buffered Saline | 7.4 | 25 | ||
| Phosphate-Buffered Saline | 7.4 | 37 | ||
| Sodium Citrate Buffer | 5.0 | 4 | ||
| Sodium Citrate Buffer | 5.0 | 25 | ||
| Sodium Citrate Buffer | 5.0 | 37 | ||
| Tris-HCl | 8.0 | 4 | ||
| Tris-HCl | 8.0 | 25 | ||
| Tris-HCl | 8.0 | 37 |
Visualizations
References
- 1. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Incorporation Efficiency of 6-Chloro-D-tryptophan
Welcome to the technical support center for the incorporation of 6-Chloro-D-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low incorporation efficiency of this compound?
A1: Low incorporation efficiency of this compound can stem from several factors:
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered or evolved aaRS may not efficiently recognize and charge the suppressor tRNA with this compound.
-
Competition with Release Factor 1 (RF1): At the amber stop codon (UAG), RF1 can compete with the charged suppressor tRNA, leading to premature termination of translation.[1]
-
Poor transport across the cell membrane (in vivo systems): In living cells, the unnatural amino acid may not be efficiently transported into the cytoplasm where translation occurs.[2][3]
-
Toxicity of the unnatural amino acid: High concentrations of this compound or its degradation products may be toxic to the expression host, impairing protein synthesis.[2]
-
Suboptimal concentration of components: The concentrations of the aaRS, suppressor tRNA, and this compound itself are critical and need to be optimized for efficient incorporation.
Q2: How can I confirm that this compound has been successfully incorporated into my protein of interest?
A2: Several methods can be used to verify the incorporation of this compound:
-
Mass Spectrometry (MS): This is the most definitive method. By analyzing the full-length protein or proteolytic digests, you can observe the mass shift corresponding to the incorporation of this compound.[4][5][6]
-
SDS-PAGE Analysis: A visible band for the full-length protein on an SDS-PAGE gel, which is absent in the negative control (without this compound), suggests successful read-through of the stop codon and incorporation of the amino acid.
-
Western Blotting: Using an antibody against a C-terminal tag (e.g., His-tag) can confirm the expression of the full-length protein.
-
Fluorescence Reporter Assay: If a fluorescent protein is used as a reporter, an increase in fluorescence in the presence of this compound indicates successful incorporation.[6]
Q3: What is an orthogonal translation system and why is it important for incorporating this compound?
A3: An orthogonal translation system (OTS) consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA that are mutually specific and do not cross-react with the endogenous aaRSs and tRNAs of the host organism.[2][3] This is crucial for site-specific incorporation of unnatural amino acids like this compound because it ensures that the unnatural amino acid is only incorporated at the designated codon (typically an amber stop codon, UAG) and that the engineered aaRS does not mis-charge any of the host's tRNAs with this compound.
Q4: Should I use an in vivo or a cell-free protein synthesis (CFPS) system for incorporating this compound?
A4: Cell-free protein synthesis (CFPS) systems offer several advantages for incorporating unnatural amino acids.[2][3] They are open systems, which eliminates concerns about the transport of this compound across the cell membrane and its potential toxicity to the host cell.[2][3] CFPS systems also allow for more precise control over the concentration of all components, facilitating optimization.[2] However, in vivo systems can be advantageous for producing larger quantities of the target protein if high incorporation efficiency can be achieved. A recent study has also demonstrated the feasibility of engineering E. coli to biosynthesize and incorporate 6-Chloro-tryptophan, offering a potentially cost-effective in vivo approach.[6]
Troubleshooting Guides
Low Protein Yield
| Possible Cause | Recommended Solution | Expected Outcome |
| Suboptimal concentration of this compound | Titrate the concentration of this compound in the reaction mixture. Typical starting concentrations are in the range of 1-10 mM. | Increased yield of the full-length protein, observable on SDS-PAGE or by Western blot. |
| Inefficient charging of tRNA by the aaRS | Increase the concentration of the purified engineered aaRS. | Higher levels of acylated tRNA leading to improved incorporation efficiency and protein yield. |
| Insufficient amount of suppressor tRNA | Increase the concentration of the suppressor tRNA. | Enhanced competition against RF1, resulting in more efficient read-through of the stop codon. |
| Competition with Release Factor 1 (RF1) | Use an E. coli strain with a deleted or down-regulated RF1 gene. In CFPS, consider using extracts from such strains. | Significant reduction in premature translation termination and a corresponding increase in full-length protein. |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment and store the stock solution under appropriate conditions (e.g., protected from light, at low temperature). | Consistent and reproducible protein yields. |
| Codon usage bias | Optimize the codon usage of the target gene for the expression host (e.g., E. coli). | Improved translation elongation and overall protein expression. |
No or Low Incorporation Detected by Mass Spectrometry
| Possible Cause | Recommended Solution | Expected Outcome |
| Incorrect mass shift calculation | Verify the exact molecular weight of this compound and recalculate the expected mass of the modified peptide/protein. | Accurate identification of the mass peak corresponding to the incorporated unnatural amino acid. |
| Low abundance of the modified peptide | Enrich the target protein before digestion and MS analysis. Optimize the digestion protocol to generate peptides of a suitable size for detection. | Improved signal-to-noise ratio for the peptide containing this compound. |
| Instability of the incorporated amino acid during MS analysis | Use a "soft" ionization technique like electrospray ionization (ESI) to minimize fragmentation of the parent ion. | Preservation of the modified peptide for accurate mass determination. |
| Misincorporation of a natural amino acid | Perform a negative control experiment without this compound. If a full-length protein is still produced, it indicates mis-acylation by an endogenous synthetase. This may require further engineering of the orthogonal pair. | No full-length protein should be detected in the negative control, confirming the specificity of the orthogonal system. |
Experimental Protocols
Protocol 1: In Vitro Protein Synthesis in a Cell-Free System
This protocol is a general guideline for incorporating this compound into a target protein using an E. coli-based cell-free protein synthesis (CFPS) system.
Materials:
-
S30 extract from an appropriate E. coli strain
-
Premix solution (containing buffers, NTPs, amino acids except for tryptophan)
-
Plasmid DNA encoding the target protein with an in-frame amber (TAG) codon at the desired position
-
Plasmid DNA encoding the engineered aminoacyl-tRNA synthetase (aaRS) specific for this compound
-
Purified suppressor tRNA
-
This compound solution (e.g., 100 mM in a suitable solvent)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube. The final volume is typically 15-50 µL.
-
S30 extract: 30% of the final volume
-
Premix solution: 40% of the final volume
-
Target protein plasmid: 10-20 ng/µL
-
aaRS plasmid: 10-20 ng/µL
-
Suppressor tRNA: 100-200 µg/mL
-
This compound: 1-5 mM (final concentration)
-
Nuclease-free water to the final volume
-
-
Incubation: Mix the reaction gently and incubate at 30-37°C for 2-4 hours.
-
Analysis:
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE and Coomassie staining or Western blotting to visualize the full-length protein.
-
For quantitative analysis and confirmation of incorporation, purify the protein and subject it to mass spectrometry.
-
Protocol 2: Confirmation of Incorporation by Mass Spectrometry
Procedure:
-
Protein Purification: Purify the expressed protein containing this compound using an appropriate method (e.g., affinity chromatography based on a His-tag).
-
Sample Preparation:
-
Denature the purified protein (e.g., with 8 M urea).
-
Reduce disulfide bonds (e.g., with DTT).
-
Alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluted peptides using a tandem mass spectrometer (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, specifying the mass modification corresponding to the replacement of a natural amino acid with this compound at the target site.
-
Manually inspect the spectra of the identified peptide to confirm the presence of the mass shift.
-
Visualizations
Caption: Experimental workflow for the incorporation and analysis of this compound.
Caption: Troubleshooting logic for addressing low protein yield.
References
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of tryptophan analogue incorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-Chloro-D-tryptophan and Other Tryptophan Analogs for Researchers
Tryptophan, an essential amino acid, is a fundamental component for protein synthesis and the precursor to critical bioactive molecules, including the neurotransmitter serotonin and the immunosuppressive metabolites of the kynurenine pathway. The unique indole side chain of tryptophan facilitates crucial interactions with macromolecules, making it a frequent motif at the binding interface of drug-target interactions. Consequently, synthetic tryptophan analogs, which are structurally similar to the natural amino acid, have been developed as powerful tools in drug discovery and biochemical research.
This guide provides a comparative analysis of 6-Chloro-D-tryptophan against other notable tryptophan analogs. The focus is on their mechanisms of action, biochemical properties, and applications, with a particular emphasis on the inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a key target in cancer immunotherapy.
Overview of this compound
This compound is a synthetic derivative of D-tryptophan characterized by a chlorine atom at the 6-position of the indole ring. This halogenation enhances its reactivity and modifies its electronic properties, making it a valuable building block in the synthesis of novel pharmaceuticals. It is particularly utilized in neuroscience research for investigating serotonin pathways and in the development of drugs targeting neurological disorders.[1] While it serves as an important synthetic precursor, its activity as a direct inhibitor of metabolic enzymes like IDO1 is not well-documented in publicly available literature.
Comparison with Key Tryptophan Analogs
The function and efficacy of tryptophan analogs vary significantly based on their specific structural modifications. This comparison focuses on analogs known for their roles as potent enzyme inhibitors or specialized research probes. A primary target for many of these compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that tumors exploit to create an immunosuppressive microenvironment by catabolizing tryptophan.[2][3]
Quantitative Data Comparison
The following table summarizes the key properties and potencies of this compound and selected comparator molecules. The potency of IDO1 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a biological process by 50%.[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Mechanism / Application | Potency (IDO1 Inhibition) |
| This compound | C₁₁H₁₁ClN₂O₂ | 238.67 | Synthetic precursor for pharmaceuticals.[1] | Data not available |
| Epacadostat (INCB024360) | C₁₁H₁₃F₂N₇O₃S | 373.33 | Potent, selective, and competitive IDO1 inhibitor.[4][5][6] | IC₅₀: ~10-72 nM[4][5][7] |
| Navoximod (GDC-0919) | C₁₈H₂₁FN₂O₂ | 316.37 | Potent IDO1 pathway inhibitor.[8][9] | Kᵢ: 7 nM; EC₅₀: ~70-75 nM[9][10][11] |
| Indoximod (1-Methyl-D-tryptophan) | C₁₂H₁₄N₂O₂ | 218.25 | IDO pathway inhibitor; acts as a Trp mimetic regulating mTOR.[12] | IC₅₀: ~7 µM[13][14] |
| 5-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | Research probe for ¹⁹F NMR and fluorescence studies; incorporates into proteins.[15][16] | Not a primary IDO1 inhibitor |
Signaling Pathways and Experimental Workflows
Tryptophan Catabolism via the Kynurenine Pathway
The primary mechanism for tumor-induced immunosuppression involving tryptophan is its degradation through the kynurenine pathway. The enzyme IDO1 catalyzes the first and rate-limiting step, converting L-tryptophan to N-formylkynurenine. This depletes the local microenvironment of tryptophan, which is essential for T-cell proliferation, and produces kynurenine metabolites that actively suppress effector T-cells and promote the generation of regulatory T-cells (Tregs).[2] Potent tryptophan analog inhibitors block the catalytic activity of IDO1, thereby preserving tryptophan levels and preventing the production of immunosuppressive kynurenine.
General Workflow for IDO1 Inhibition Assay
Evaluating the potency of tryptophan analogs as IDO1 inhibitors typically involves a cell-based assay. A common protocol uses a human cancer cell line, such as SK-OV-3, which expresses IDO1 upon stimulation with interferon-gamma (IFN-γ). The inhibitory effect of a test compound is quantified by measuring the reduction in kynurenine production.
Experimental Protocols
Cell-Based IDO1 Inhibition Assay
This protocol describes a method for determining the IC50 value of a test compound on IDO1 activity in a cellular context.
Materials:
-
Human ovarian cancer cells (e.g., SK-OV-3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
Test compound (tryptophan analog) dissolved in DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of approximately 3 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]
-
IDO1 Induction: Remove the medium and add fresh medium containing IFN-γ to a final concentration of 100 ng/mL to induce the expression of the IDO1 enzyme. Incubate for 24 hours.[17]
-
Inhibitor Treatment: Prepare serial dilutions of the test compound in fresh culture medium. Remove the IFN-γ-containing medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO only) and a positive control (no inhibitor).
-
Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C and 5% CO₂.
-
Sample Preparation:
-
Quantification and Analysis: Analyze the kynurenine concentration in the clear supernatant using HPLC (see protocol below) or a colorimetric method. Calculate the percentage of IDO1 inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
HPLC Quantification of Tryptophan and Kynurenine
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous measurement of tryptophan and kynurenine concentrations in prepared samples.[18][19]
Materials & Equipment:
-
HPLC system with a UV or diode array detector
-
C18 reverse-phase column
-
Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[18][19]
-
Tryptophan and Kynurenine analytical standards
Procedure:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of tryptophan and kynurenine (e.g., 0 to 200 µM) in the mobile phase to generate a standard curve for quantification.[18][19]
-
HPLC Setup:
-
Injection and Detection:
-
Data Analysis:
-
Identify and integrate the peaks corresponding to tryptophan and kynurenine based on the retention times of the standards.
-
Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curve. The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as an indicator of IDO1 activity.[20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. caymanchem.com [caymanchem.com]
- 15. 5-Fluorotryptophan | 154-08-5 | Benchchem [benchchem.com]
- 16. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 19. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Impact of 6-Chloro-D-tryptophan on Protein Structure: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the interaction between a novel compound and its target protein is fundamental. This guide provides a comparative framework for validating the effect of 6-Chloro-D-tryptophan on protein structure. Due to the limited availability of direct experimental data for this compound, this document outlines a proposed series of experiments and presents a comparative analysis with its parent molecule, D-tryptophan, and other halogenated analogs.
The inclusion of a chlorine atom at the 6-position of the indole ring in D-tryptophan can significantly alter its physicochemical properties, including hydrophobicity and electronic distribution.[1] These changes can, in turn, influence its binding affinity and its effect on the conformation of a target protein. This guide details the experimental methodologies required to quantify these effects.
Comparative Analysis of Binding Affinities
To contextualize the potential effects of this compound, it is crucial to compare its binding affinity with that of related compounds. The following table summarizes known dissociation constants (Kd) for L-tryptophan and a halogenated analog against representative proteins. A lower Kd value signifies a higher binding affinity.[2] The data for this compound is presented as a target for experimental validation.
| Compound | Protein Target | Dissociation Constant (Kd) |
| L-Tryptophan | Human Serum Albumin | ~1.3 x 10⁻⁵ M[2] |
| 5-Fluoro-L-tryptophan | RibU (Riboflavin Transporter) | ~15 nM[2] |
| This compound | [Target Protein] | [To Be Determined] |
| D-Tryptophan | [Target Protein] | [To Be Determined] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the binding affinity and structural impact of this compound on a target protein.
1. Tryptophan Fluorescence Quenching Assay
This technique is employed to monitor the binding of a ligand by observing the quenching of the intrinsic fluorescence of tryptophan residues within the protein.[2]
-
Principle: Ligand binding in proximity to a tryptophan residue can alter the residue's local environment, leading to a decrease in its fluorescence intensity. This quenching is proportional to the fraction of the protein bound to the ligand.[2]
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Prepare a solution of the target protein at a known concentration in a suitable buffer.
-
Measure the intrinsic tryptophan fluorescence by exciting the sample at approximately 295 nm and recording the emission spectrum from roughly 300 to 400 nm.
-
Titrate the protein solution with increasing concentrations of this compound.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
Correct the fluorescence intensity for dilution and inner filter effects.
-
Plot the change in fluorescence intensity against the ligand concentration and fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation) to determine the dissociation constant (Kd).
-
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful method for assessing the secondary and tertiary structure of proteins and detecting conformational changes upon ligand binding.[3][4][5]
-
Principle: Chiral molecules, such as proteins, absorb left and right circularly polarized light differently.[6] This differential absorption provides information about the protein's secondary structure (far-UV region, 180-240 nm) and tertiary structure (near-UV region, 260-320 nm).[5][7]
-
Instrumentation: A CD spectropolarimeter.
-
Procedure:
-
Prepare solutions of the target protein in a suitable buffer, both in the absence and presence of a saturating concentration of this compound.
-
For secondary structure analysis, record the far-UV CD spectra from 180 to 240 nm.
-
For tertiary structure analysis, record the near-UV CD spectra from 260 to 320 nm.
-
Deconvolute the far-UV spectra using appropriate algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare the spectra of the protein with and without the ligand to identify any significant conformational changes.
-
3. Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: The binding of a ligand to a protein is accompanied by either the release or absorption of heat. ITC measures this heat change directly to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
Place the protein solution in the sample cell and the this compound solution in the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters of the interaction.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about protein structure and ligand binding. Chemical Shift Perturbation (CSP) is a common NMR method to map the binding site.[8][9]
-
Principle: The binding of a ligand to a protein can cause changes in the chemical environment of nearby atomic nuclei, resulting in shifts in their resonance frequencies in the NMR spectrum. By monitoring these chemical shift perturbations, the ligand binding site on the protein can be identified.[8][10]
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Titrate the protein with increasing amounts of this compound.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
Overlay the spectra and identify the amino acid residues that show significant chemical shift changes upon ligand addition. These residues likely form or are near the binding site.
-
The magnitude of the chemical shift changes can be used to calculate the dissociation constant (Kd).
-
Visualizing Experimental and Logical Workflows
To further clarify the proposed research, the following diagrams illustrate the experimental workflow for validating the effect of this compound and a generic signaling pathway for competitive enzyme inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein-Protein Interactions in Ethylene Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. is.muni.cz [is.muni.cz]
- 8. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bionmr.unl.edu [bionmr.unl.edu]
Comparative Analysis of Fluorescent Properties: 6-Chloro-D-tryptophan vs. Native Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Overview of Tryptophan Fluorescence
Native tryptophan is one of the three naturally occurring fluorescent amino acids and is the dominant intrinsic fluorophore in most proteins. Its indole side chain gives rise to its characteristic fluorescence, which is highly sensitive to the local microenvironment. This sensitivity makes tryptophan a valuable probe for studying protein structure, dynamics, folding, and interactions with other molecules.[1][2][3]
Quantitative Comparison of Fluorescent Properties
The following table summarizes the key fluorescent properties of native tryptophan in aqueous solution. Due to the lack of available experimental data for 6-Chloro-D-tryptophan, its corresponding values are not provided.
| Fluorescent Property | Native Tryptophan (in aqueous solution) | This compound |
| Excitation Maximum (λex) | ~280 nm[4][5] | Data not available |
| Emission Maximum (λem) | ~350 nm[4][5] | Data not available |
| Quantum Yield (Φ) | ~0.13[4][5] | Data not available |
| Fluorescence Lifetime (τ) | Biexponential decay, ~0.5 ns and ~3.1 ns[5] | Data not available |
Discussion on this compound Fluorescence
While direct experimental data for this compound is unavailable, the effect of halogenation on the indole ring of tryptophan has been a subject of interest in the development of novel fluorescent probes.[1][2][3] Halogenation can significantly alter the photophysical properties of a fluorophore. The introduction of a chlorine atom, an electron-withdrawing group, to the indole ring can potentially lead to:
-
Shifts in Excitation and Emission Spectra: The substitution on the aromatic ring can alter the energy levels of the molecule, potentially leading to either a blue shift (hypsochromic) or a red shift (bathochromic) in the excitation and emission maxima compared to native tryptophan.
-
Changes in Quantum Yield: Halogenation can influence the rates of radiative and non-radiative decay pathways. In some cases, halogen atoms can increase intersystem crossing to the triplet state, which would lead to a decrease in fluorescence quantum yield (quenching).
-
Alterations in Fluorescence Lifetime: The fluorescence lifetime, being inversely proportional to the rates of all decay processes from the excited state, is also expected to be affected by chlorination.
It is important to note that some studies on halogenated indole derivatives have reported a quenching of fluorescence. Further experimental investigation is required to determine the specific fluorescent properties of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the fluorescent properties of tryptophan and its analogs.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and the fluorescence intensity.
Methodology:
-
Sample Preparation: Prepare solutions of the tryptophan analog and a reference standard (e.g., native L-tryptophan) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in quartz cuvettes. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths (e.g., 250-320 nm for tryptophan). The wavelength at which the fluorescence intensity is highest is the excitation maximum.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator over a range of wavelengths (e.g., 300-450 nm for tryptophan). The wavelength at which the intensity is highest is the emission maximum.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Reference Standard: A well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) is used.
-
Absorbance Measurement: Measure the absorbance of both the sample and the reference standard at the same excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of dilutions for both to ensure a linear relationship between absorbance and concentration.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the reference standard at the same excitation wavelength.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime of the excited state.
Methodology:
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.
-
Excitation: The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser) at the appropriate wavelength.
-
Detection: The arrival times of the emitted photons are detected by a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode) and recorded relative to the excitation pulse.
-
Data Analysis: The collected data is used to construct a fluorescence decay curve. This curve is then fitted to one or more exponential decay functions to determine the fluorescence lifetime(s). For tryptophan, the decay is often biexponential, indicating the presence of different conformational states.[5]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of the fluorescent properties of a tryptophan analog against a native tryptophan standard.
Caption: Workflow for comparative fluorescence analysis.
This guide highlights the well-established fluorescent properties of native tryptophan and underscores the need for experimental characterization of this compound to enable a direct comparative analysis. The provided experimental protocols offer a framework for conducting such investigations.
References
- 1. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. mdpi.com [mdpi.com]
Unveiling the Bioactivity of 6-Chloro-D-tryptophan-Modified Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of therapeutic innovation. The incorporation of non-natural amino acids, such as 6-Chloro-D-tryptophan (6-Cl-D-Trp), has emerged as a powerful tool to enhance the biological activity, stability, and selectivity of peptide-based drug candidates. This guide provides an objective comparison of the performance of 6-Cl-D-Trp-modified peptides against their unmodified or alternatively substituted counterparts, supported by experimental data and detailed protocols.
The substitution of naturally occurring amino acids with synthetic analogues can dramatically alter the pharmacological profile of a peptide. In the realm of Gonadotropin-Releasing Hormone (GnRH) antagonists, for instance, modifications at key positions have been shown to significantly impact their therapeutic efficacy. The introduction of D-amino acids, particularly at position 6, has been a critical strategy in the design of potent GnRH antagonists. This is exemplified in studies comparing various D-amino acid substitutions, which have demonstrated a marked influence on the antiovulatory activity of these peptides.
Comparative Analysis of Biological Activity
To illustrate the impact of such modifications, this section presents a comparative analysis of a Gonadotropin-Releasing Hormone (LHRH) antagonist analog. While direct comparative data for a this compound modification is not available in the public domain, we can examine the effects of other D-amino acid substitutions at the same position to understand the structure-activity relationship.
The following table summarizes the antiovulatory activity of a LHRH antagonist, [Ac-D-p-Cl-Phe¹,², D-Trp³, D-Xaa⁶, D-Ala¹⁰]-LHRH, where the amino acid at position 6 (Xaa) is varied. This provides a framework for understanding how substitutions at this critical position can modulate biological function.
Table 1: Comparison of Antiovulatory Activity of LHRH Antagonist Analogs with Different D-Amino Acid Substitutions at Position 6
| Peptide Analog (Substitution at Position 6) | Effective Dose for 100% Inhibition of Ovulation in Rats (µg) | Relative Potency |
| D-Phenylalanine (D-Phe) | 10 | Baseline |
| D-Tryptophan (D-Trp) | 2.5 | 4x more potent than D-Phe |
| D-Arginine (D-Arg) | 0.75 | ~13x more potent than D-Phe |
Data is based on a comparative study of LHRH inhibitory analogs. The specific activity of a this compound analog was not reported in this study.
Another important consideration in the development of peptide-based therapeutics is their potential to elicit off-target effects, such as histamine release. The structural modifications that enhance desired activity can sometimes lead to undesirable side effects.
Table 2: Histamine Release Potential of GnRH Antagonists
| Peptide Analog | Histamine Release (ED₅₀ in µg/mL) |
| Ganirelix | 13 |
| Cetrorelix | >3 |
| Abarelix | >3 |
| Degarelix | >30 |
This table presents the histamine-releasing potential of several marketed GnRH antagonists, highlighting the differences in their side-effect profiles. Data for a specific this compound-modified peptide is not publicly available.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental protocols are essential. Below are methodologies for key assays used in the characterization of GnRH antagonist peptides.
Antiovulatory Activity Assay in Rats
This in vivo assay is a primary method for determining the efficacy of GnRH antagonists.
Protocol:
-
Animal Model: Adult female Sprague-Dawley rats with regular 4-day estrous cycles are used.
-
Peptide Administration: The peptide analogs are dissolved in a suitable vehicle, such as corn oil or saline, and administered via subcutaneous injection at noon on the day of proestrus.
-
Dosage: A range of doses for each analog is tested to determine the minimum effective dose required to block ovulation completely.
-
Ovulation Assessment: On the morning of estrus, the rats are sacrificed, and the oviducts are examined under a microscope for the presence of ova.
-
Data Analysis: The percentage of rats in which ovulation is inhibited at each dose level is calculated to determine the effective dose for 100% inhibition (ED₁₀₀).
In Vitro Histamine Release Assay
This assay assesses the potential of peptide analogs to induce histamine release from mast cells, a common side effect of certain peptide drugs.
Protocol:
-
Cell Source: Peritoneal mast cells are isolated from adult male rats.
-
Peptide Incubation: The isolated mast cells are incubated with various concentrations of the peptide analogs in a buffered salt solution for a specified period (e.g., 15 minutes) at 37°C.
-
Histamine Measurement: After incubation, the cells are centrifuged, and the histamine content in the supernatant is measured using a sensitive method, such as a fluorometric assay.
-
Data Analysis: The amount of histamine released is expressed as a percentage of the total cellular histamine content. The effective concentration that causes 50% of the maximum histamine release (ED₅₀) is calculated for each peptide.
Signaling Pathway and Experimental Workflow
The biological effects of GnRH antagonists are mediated through their interaction with the GnRH receptor on pituitary gonadotrophs. Understanding the underlying signaling pathway is crucial for rational drug design.
Caption: GnRH receptor signaling pathway and antagonist inhibition.
The workflow for assessing the biological activity of a novel this compound-modified peptide would typically involve a series of in vitro and in vivo experiments.
Caption: Workflow for assessing 6-Cl-D-Trp peptide bioactivity.
Cross-Validation of Analytical Methods for 6-Chloro-D-tryptophan Quantification: A Comparative Guide
Introduction
6-Chloro-D-tryptophan is a synthetic derivative of the amino acid tryptophan, utilized in various fields of scientific research, including drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation analysis, and quality control. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While specific, publicly available, validated methods for this compound are not widely documented, this guide presents a comparison based on established methodologies for tryptophan and its related metabolites. The performance data herein is representative of what can be expected from well-developed and validated methods for a molecule of this nature.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a small molecule like this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD%) | ||
| - Intra-day | < 5% | < 3% |
| - Inter-day | < 7% | < 5% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Low to Moderate | Can be significant |
| Cost & Complexity | Lower | Higher |
Experimental Protocols
The following are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on common practices for the analysis of tryptophan and its derivatives.[1][2][3][4][5][6][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not a primary requirement.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a suitable extraction procedure (e.g., protein precipitation with acetonitrile for plasma samples, or simple dissolution for drug formulations).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 280 nm (based on the indole chromophore).
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
1. Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method.
-
Use an internal standard (e.g., a stable isotope-labeled version of this compound) to improve accuracy and precision.
-
Perform sample extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Evaporate the extracted sample to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 or other appropriate reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC-UV method, but with MS-compatible buffers (e.g., ammonium formate instead of non-volatile salts).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in unknown samples using the calibration curve.
Cross-Validation Workflow
Cross-validation is essential to ensure that an analytical method is robust and transferable between different laboratories or instruments. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
References
- 1. A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of 6-Chloro-D-tryptophan
For researchers and drug development professionals, understanding the stability of a compound is paramount to interpreting experimental results and predicting its therapeutic potential. This guide provides a comprehensive comparison of the expected in vitro and in vivo stability of 6-Chloro-D-tryptophan, a notable inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which is a key target in cancer immunotherapy. Due to the limited direct experimental data on the stability of this compound in publicly available literature, this guide synthesizes information from studies on analogous tryptophan derivatives and standard drug stability testing protocols.
In Vitro Stability Profile
The in vitro stability of a compound is a critical parameter assessed early in the drug discovery process. It provides insights into a molecule's susceptibility to degradation in various biological matrices under controlled laboratory conditions. Key matrices for evaluating the in vitro stability of this compound include plasma, liver microsomes, and aqueous buffer solutions.
Factors Influencing In Vitro Stability:
-
Enzymatic Degradation: Plasma esterases and proteases, as well as metabolic enzymes in liver microsomes (e.g., Cytochrome P450s), can contribute to the degradation of tryptophan analogs.
-
Chemical Degradation: The indole ring of tryptophan and its derivatives is susceptible to oxidation.[1] The stability can be influenced by pH, temperature, and exposure to light.[2][3]
Expected Stability of this compound: The D-configuration of the amino acid is expected to confer significant resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[4][5][6][7] This intrinsic property suggests that this compound will likely exhibit higher stability in plasma compared to its L-isomer.
The following table summarizes the expected in vitro stability of this compound in comparison to its L-isomer and the parent L-tryptophan, based on general knowledge of D-amino acid stability.
| Compound | Matrix | Parameter | Expected Value | Rationale |
| This compound | Human Plasma | Half-life (t½) | > 24 hours | Resistance to proteases due to D-configuration.[4][5] |
| Human Liver Microsomes | Half-life (t½) | > 60 minutes | Potential for metabolism by CYPs, but D-form may reduce affinity. | |
| 6-Chloro-L-tryptophan | Human Plasma | Half-life (t½) | < 12 hours | Susceptible to degradation by plasma proteases. |
| Human Liver Microsomes | Half-life (t½) | < 60 minutes | Likely substrate for metabolic enzymes. | |
| L-Tryptophan | Human Plasma | Half-life (t½) | Variable | Endogenous amino acid, subject to metabolic pathways. |
| Human Liver Microsomes | Half-life (t½) | < 30 minutes | Rapidly metabolized by TDO and IDO1.[8] |
In Vivo Stability and Pharmacokinetics
In vivo stability provides a more complex but realistic picture of a compound's fate within a living organism. It encompasses absorption, distribution, metabolism, and excretion (ADME).
Factors Influencing In Vivo Stability:
-
Metabolism: The primary route of tryptophan metabolism is the kynurenine pathway, initiated by the enzymes IDO1 and Tryptophan 2,3-dioxygenase (TDO).[8][9][10] While this compound is an inhibitor of IDO1, it may still be a substrate for other metabolic enzymes.
-
Excretion: The route and rate of elimination (e.g., renal or hepatic clearance) will significantly impact the compound's half-life in the body.
Expected In Vivo Profile of this compound: The D-amino acid configuration is anticipated to prolong the in vivo half-life of this compound by reducing its susceptibility to enzymatic degradation.[4][6] This enhanced stability is a desirable characteristic for a therapeutic agent, as it can lead to more sustained target engagement.
The table below presents a hypothetical pharmacokinetic comparison based on typical data for D-amino acid containing compounds versus their L-counterparts.
| Compound | Parameter | Expected In Vivo Profile | Rationale |
| This compound | Bioavailability | Moderate to High | Increased stability may lead to better absorption. |
| Half-life (t½) | Longer | Reduced enzymatic degradation.[5] | |
| Clearance | Lower | Slower metabolism and elimination. | |
| 6-Chloro-L-tryptophan | Bioavailability | Low to Moderate | Susceptible to first-pass metabolism. |
| Half-life (t½) | Shorter | Rapidly metabolized and cleared. | |
| Clearance | Higher | Efficiently processed by metabolic pathways. |
Experimental Protocols
To empirically determine the stability of this compound, the following experimental protocols are recommended.
In Vitro Stability Assay in Human Plasma
Objective: To determine the rate of degradation of this compound in human plasma over time.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the compound into pre-warmed human plasma to achieve a final concentration (e.g., 1 µM).
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the incubation mixture.
-
Sample Processing: Terminate the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile containing an internal standard). Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.[11][12][13]
-
Data Analysis: Plot the percentage of remaining compound against time and calculate the half-life (t½).
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the susceptibility of this compound to metabolism by hepatic enzymes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[14]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to remove precipitated proteins.
-
Analysis: Quantify the parent compound in the supernatant using LC-MS/MS.[14]
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the in vitro and in vivo stability of a test compound like this compound.
Caption: Workflow for assessing in vitro and in vivo stability.
Conclusion
While direct stability data for this compound is not extensively published, based on the principles of stereochemistry and drug metabolism, it is projected to have significantly greater in vitro and in vivo stability compared to its L-isomer. The D-configuration provides a crucial advantage by conferring resistance to enzymatic degradation. To definitively characterize its stability profile, the experimental protocols outlined in this guide should be performed. The resulting data will be invaluable for the continued development of this compound and other D-amino acid-containing compounds as potential therapeutic agents.
References
- 1. Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tryptophan degradation as a systems phenomenon in inflammation – an analysis across 13 chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of L- and D-Isomers of 6-Chlorotryptophan: Unraveling Stereoselective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and extrapolated effects of the L- and D-isomers of 6-chlorotryptophan, synthetic derivatives of the essential amino acid tryptophan. While experimental data predominantly focuses on the L-isomer, this document aims to provide a comparative framework based on established principles of stereoselectivity in pharmacology and available data on related tryptophan analogs.
Executive Summary
L-6-chlorotryptophan has been identified as a potential inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses.[1] The chlorine substitution at the 6-position of the indole ring enhances its biological activity compared to native L-tryptophan.[2] Direct comparative studies on the biological effects of the D-isomer of 6-chlorotryptophan are currently limited in publicly available literature. However, based on the stereospecificity of enzyme-substrate interactions, it is hypothesized that D-6-chlorotryptophan would be a significantly weaker inhibitor of IDO1, if active at all. This guide presents the known data for the L-isomer and provides a theoretical comparison for the D-isomer, supported by detailed experimental protocols for future validation.
Data Presentation: Quantitative Comparison
Due to the lack of direct experimental data comparing the two isomers, the following table summarizes the known quantitative data for L-6-chlorotryptophan and provides a hypothesized activity for D-6-chlorotryptophan based on typical stereoselective differences observed with amino acid analogs.
| Parameter | L-6-Chlorotryptophan | D-6-Chlorotryptophan (Hypothesized) | Reference |
| Target Enzyme | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1] |
| Mechanism of Action | Competitive inhibitor | Likely inactive or significantly weaker inhibitor | Inferred |
| Enzymatic IC50 | Data not available in searched results | Expected to be significantly higher than L-isomer | Inferred |
| Cell-based IC50 | Data not available in searched results | Expected to be significantly higher than L-isomer | Inferred |
| Immunomodulatory Effect | Suppression of T-cell proliferation (inferred via IDO1 inhibition) | Minimal to no effect on T-cell proliferation | Inferred |
Signaling Pathway: IDO1 Inhibition
The primary proposed mechanism of action for L-6-chlorotryptophan is the inhibition of the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, L-6-chlorotryptophan can prevent the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites, thereby restoring T-cell function.
Caption: Proposed mechanism of IDO1 inhibition by L-6-chlorotryptophan.
Experimental Protocols
To empirically determine and compare the effects of L- and D-6-chlorotryptophan, the following experimental protocols are recommended.
In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of L- and D-6-chlorotryptophan against recombinant human IDO1 enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
L- and D-6-chlorotryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the IDO1 enzyme to the mixture.
-
Add serial dilutions of L- or D-6-chlorotryptophan to the wells. Include a positive control (known IDO1 inhibitor, e.g., epacadostat) and a negative control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA. This also hydrolyzes the product N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 490 nm to quantify the kynurenine produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.
Cell-Based IDO1 Inhibition Assay
Objective: To assess the ability of L- and D-6-chlorotryptophan to inhibit IDO1 activity in a cellular context.
Methodology:
-
Reagents and Materials:
-
Human cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells).
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) for IDO1 induction.
-
L- and D-6-chlorotryptophan.
-
Reagents for kynurenine detection (as in the enzymatic assay).
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression.
-
Simultaneously, add varying concentrations of L- or D-6-chlorotryptophan. Include appropriate controls.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant for kynurenine measurement (as described in the enzymatic assay protocol).
-
Perform a cell viability assay on the remaining cells to exclude cytotoxic effects.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition and determine the IC50 values.
-
Normalize the inhibition data to cell viability data.
-
Caption: Workflow for the cell-based IDO1 inhibition assay.
Conclusion and Future Directions
The available evidence strongly suggests that L-6-chlorotryptophan is a promising candidate for the inhibition of the immunomodulatory enzyme IDO1. Based on fundamental principles of stereochemistry, the D-isomer is expected to exhibit significantly lower, if any, inhibitory activity. To validate this hypothesis and to fully characterize the pharmacological profile of both isomers, direct comparative studies utilizing the detailed protocols provided in this guide are essential. Such research will be invaluable for the rational design and development of novel tryptophan-based therapeutics.
References
A Comparative Guide to 6-Chloro-D-tryptophan and Other Unnatural Amino Acids in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has revolutionized protein engineering and drug discovery, offering novel functionalities to probe and modulate biological processes. This guide provides an objective comparison of 6-Chloro-D-tryptophan with two other widely used UAAs, p-benzoyl-L-phenylalanine (BPA) and p-azido-L-phenylalanine (pAzF). The comparison focuses on key performance metrics such as incorporation efficiency and impact on protein stability, supported by experimental data from various studies.
Quantitative Data Summary
The performance of an unnatural amino acid is critically dependent on its efficient incorporation into a target protein and its effect on the protein's stability and function. The following tables summarize quantitative data for this compound, BPA, and pAzF.
Table 1: Comparison of Physicochemical Properties and Applications
| Unnatural Amino Acid | Structure | Key Functional Group | Primary Application |
| This compound | 6-chloroindole | Chlorine atom | Probing protein structure and function, modulating protein-protein interactions, precursor for bioactive molecules.[1] |
| p-benzoyl-L-phenylalanine (BPA) | Benzophenone | Benzophenone | In vivo photo-crosslinking to capture protein-protein interactions.[2][3] |
| p-azido-L-phenylalanine (pAzF) | Aryl azide | Azide group | Bioorthogonal "click" chemistry for protein labeling and conjugation.[4][5] |
Table 2: Benchmarking Incorporation Efficiency and Impact on Protein Stability
| Unnatural Amino Acid | Reported Incorporation Yield (Relative to WT Protein) | Impact on Protein Thermal Stability (Tm) | Key Considerations |
| This compound | 50-60% (for 6-fluorotryptophan, a similar halogenated analog)[6] | Can decrease stability, depending on the local environment.[7] | The halogen atom can introduce novel electronic and steric properties. |
| p-benzoyl-L-phenylalanine (BPA) | Up to 120% (in a cell-free system)[8]; 3-5 mg/L yield (in E. coli)[9] | Can significantly increase Tm (e.g., by 21°C in one study).[10] | Photo-crosslinking efficiency can be variable; halogenated derivatives may offer higher yields.[2][3] |
| p-azido-L-phenylalanine (pAzF) | 50-60% reduction in yield per azide in some cases due to intracellular reduction.[5] | Can be destabilizing depending on the substitution site.[11][12] | The azide group can be reduced to an amine in the cellular environment, affecting subsequent conjugation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation and analysis of unnatural amino acids. Below are protocols for key experiments.
Protocol 1: Site-Directed Mutagenesis and Unnatural Amino Acid Incorporation in E. coli
This protocol describes the generation of a target protein with a specific codon replaced by an amber stop codon (TAG) and the subsequent expression of the mutant protein in the presence of the desired unnatural amino acid.
1. Site-Directed Mutagenesis:
- Design primers containing the desired mutation (e.g., replacing a tryptophan codon, TGG, with a TAG codon).
- Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest as the template.
- Digest the parental, methylated DNA with DpnI.
- Transform the mutated plasmid into competent E. coli cells (e.g., DH5α) for plasmid propagation.
- Verify the mutation by DNA sequencing.
2. Protein Expression with Unnatural Amino Acid:
- Co-transform the plasmid containing the mutated gene and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UAA into an appropriate E. coli expression strain (e.g., BL21(DE3)).[13]
- Grow the cells in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics at 37°C.
- Induce protein expression with IPTG at an OD600 of 0.6-0.8.
- Simultaneously, add the unnatural amino acid to the culture medium to a final concentration of 1-2 mM.
- Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.
- Harvest the cells by centrifugation.
Protocol 2: Protein Purification and Incorporation Verification by Mass Spectrometry
1. Protein Purification:
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Further purify the protein by size-exclusion chromatography if necessary.
2. Mass Spectrometry Analysis:
- Digest the purified protein with a protease (e.g., trypsin).
- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Search the MS/MS data against a protein sequence database containing the sequence of the target protein with the incorporated unnatural amino acid to confirm its mass and location.[14]
Protocol 3: Protein Stability Assessment by Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[15][16][17][18]
1. Sample Preparation:
- Prepare a solution of the purified protein in a suitable buffer.
- In a 96-well PCR plate, mix the protein solution with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
- Include control wells with buffer and dye only.
2. Thermal Denaturation:
- Place the plate in a real-time PCR instrument.
- Apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
- Monitor the fluorescence intensity at each temperature increment.
3. Data Analysis:
- Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.
- The midpoint of this transition corresponds to the melting temperature (Tm) of the protein.
- Compare the Tm of the protein with the incorporated unnatural amino acid to that of the wild-type protein to assess the impact of the UAA on stability.
Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clear understanding of the concepts.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Workflow for unnatural amino acid incorporation and analysis.
References
- 1. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 8. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. bio-rad.com [bio-rad.com]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of 6-Chloro-D-tryptophan: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-Chloro-D-tryptophan, a halogenated derivative of the amino acid tryptophan. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is a solid, and care should be taken to avoid dust formation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A dust mask or respirator may be necessary if significant dust is generated. |
II. Segregation and Containerization of Waste
Proper segregation of chemical waste is the first and most critical step in the disposal process. Halogenated organic compounds like this compound must be handled separately from other waste streams.
Step 1: Designate a Waste Container
-
Select a clearly labeled, dedicated waste container for halogenated solid waste.
-
The container should be made of a material compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are suitable. Do not use metal containers , especially galvanized steel, as they can corrode when in contact with halogenated compounds.
Step 2: Waste Collection
-
Carefully transfer the solid this compound waste into the designated container using a spatula or scoop.
-
Minimize dust generation during transfer.
-
Ensure the container is securely sealed after each addition of waste.
Step 3: Labeling
-
The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"Halogenated Organic Solid Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory supervisor
-
III. Disposal Procedures
The recommended disposal method for this compound is through a licensed hazardous waste disposal service. On-site treatment is generally not recommended for this class of compound due to the potential for incomplete degradation and the formation of other hazardous byproducts.
Step 1: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Follow all institutional and local regulations regarding the storage of hazardous waste.
Step 2: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity.
-
High-temperature incineration is the preferred method for the complete destruction of chlorinated organic compounds.[1][2]
Step 3: Documentation
-
Maintain a record of all hazardous waste generated and disposed of. This documentation should include the chemical name, quantity, date of disposal, and the name of the disposal company.
IV. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
Step 2: Control the Spill
-
For small, manageable spills of solid this compound:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills to prevent the generation of dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Step 3: Decontaminate the Area
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All materials used for cleanup (absorbent pads, wipes, etc.) must be placed in the halogenated solid waste container for disposal.
V. Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Chloro-D-tryptophan
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloro-D-tryptophan in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this compound.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₁ClN₂O₂[1][2] |
| Molecular Weight | 238.67 g/mol [1][2] |
| CAS Number | 56632-86-1[2][3] |
| Appearance | Light or pale yellow powder[2] |
| Storage Conditions | Store at 0-8 °C[2] or -20°C. Protect from light.[4] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with indirect ventilation.[5] | Protects eyes from dust particles and accidental splashes.[5][6] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade, check for tears before use.[5][6] | Provides a barrier against skin contact with the chemical.[5] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or chemical fume hood.[7] | Minimizes inhalation of the powder. A dust mask may be used for additional protection if weighing out large quantities. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.[8]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers.
2. Weighing and Dispensing:
-
Perform all weighing and dispensing of this compound inside a chemical fume hood to contain any airborne powder.[8]
-
Use a disposable weighing boat to prevent cross-contamination.
-
Keep the primary container tightly sealed when not in use.
3. Dissolving and Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If sonication is required, ensure the container is capped.
-
If heating is necessary, use a controlled heating source like a water bath or heating mantle.
4. Post-Handling:
-
Decontaminate the work area (fume hood, benchtop) with an appropriate solvent and then soap and water.
-
Properly dispose of all contaminated disposable materials.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and maintain a safe laboratory environment.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing boats, and paper towels, should be disposed of in a designated "halogenated organic solid waste" container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated "halogenated organic liquid waste" container. Do not pour down the drain.[9]
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.
Container Management:
-
Waste containers must be made of a compatible material and kept tightly closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste" and the specific chemical contents.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
Emergency Procedures
Spill Management:
-
Small Spills (in a fume hood): Absorb the spill with a chemical absorbent pad or sand. Collect the contaminated material and place it in the halogenated organic solid waste container.[8]
-
Large Spills: Evacuate the immediate area and follow your institution's emergency spill response procedures.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. goldbio.com [goldbio.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. anaspec.com [anaspec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
